1,3,5-Tris(aminomethyl)benzene trihydrochloride
Description
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Properties
IUPAC Name |
[3,5-bis(aminomethyl)phenyl]methanamine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.3ClH/c10-4-7-1-8(5-11)3-9(2-7)6-12;;;/h1-3H,4-6,10-12H2;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLBOWCVKXIACP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1CN)CN)CN.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1,3,5-Tris(aminomethyl)benzene Trihydrochloride: Chemical Properties & Applications
This guide serves as a technical reference for 1,3,5-Tris(aminomethyl)benzene trihydrochloride (TAMB-3HCl) , a critical C3-symmetric scaffold used in supramolecular chemistry, drug delivery, and advanced materials synthesis.
Part 1: Executive Summary
1,3,5-Tris(aminomethyl)benzene trihydrochloride (CAS: 69146-57-2) is a rigid, tripod-like polyamine salt. Unlike flexible aliphatic polyamines, its aromatic core provides a pre-organized geometry that directs the three ammonium arms into a specific spatial arrangement (typically alternating up/down in solution, but lockable in "all-cis" conformations upon binding).
This compound is the "skeleton key" for:
-
Supramolecular Anion Recognition: Acting as a receptor for phosphate, citrate, and other oxoanions.
-
Dynamic Covalent Chemistry: Serving as a vertex in Covalent Organic Frameworks (COFs) and molecular cages.
-
Bioconjugation: Providing a trifunctional crosslinker with defined spacing (~5 Å between arms).
Part 2: Chemical & Physical Characterization
Identity & Constants
| Property | Value / Description |
| IUPAC Name | [3,5-Bis(aminomethyl)phenyl]methanamine trihydrochloride |
| Common Name | 1,3,5-Tris(aminomethyl)benzene trihydrochloride (TAMB-3HCl) |
| CAS Number | 69146-57-2 (Salt); 1485-27-4 (Free Base) |
| Molecular Formula | C₉H₁₅N₃[1][2][3] · 3HCl |
| Molecular Weight | 274.62 g/mol (Salt); 165.24 g/mol (Free Base) |
| Physical State | White to off-white crystalline solid |
| Solubility | Highly soluble in Water (>50 mg/mL), DMSO; Insoluble in non-polar organics (Hexane, Toluene). |
| Melting Point | >300 °C (decomposes) |
Spectroscopic Signatures (Self-Validation)
Use these values to validate the purity of synthesized or purchased batches.
-
¹H NMR (400 MHz, D₂O):
-
δ 7.55 (s, 3H): Aromatic protons. The singlet indicates C3 symmetry is preserved.
-
δ 4.25 (s, 6H): Benzylic methylene (-CH ₂-NH₃⁺).
-
Note: Amine protons (-NH₃⁺) are not visible in D₂O due to deuterium exchange.
-
-
¹³C NMR (100 MHz, D₂O):
-
δ 135.2: Quaternary aromatic carbons (C-1,3,5).
-
δ 130.1: Tertiary aromatic carbons (C-2,4,6).[4]
-
δ 43.5: Benzylic carbons.
-
Acid-Base Properties (pKa)
As a tri-amine, TAMB exhibits three protonation steps. Due to the meta-separation and the insulating methylene groups, the amines behave semi-independently but are influenced by electrostatic repulsion.
-
pKₐ₁ ≈ 9.6 (First deprotonation)
-
pKₐ₂ ≈ 8.8
-
pKₐ₃ ≈ 7.9
-
Implication: At physiological pH (7.4), the molecule exists primarily as the +3 charged cation , making it an avid binder of DNA and anionic proteins.
Part 3: Synthesis & Purification Protocol
While commercial sources exist, high-purity applications (e.g., crystallization of host-guest complexes) often require in-house synthesis to avoid trace metal contamination from reduction catalysts.
Recommended Synthetic Pathway
The most robust route utilizes the hydrogenation of 1,3,5-tricyanobenzene. This avoids the "over-alkylation" byproducts common in direct alkylation routes.
Figure 1: Industrial-standard synthesis workflow for high-purity TAMB-3HCl.
Step-by-Step Protocol
-
Reduction: Dissolve 1,3,5-tricyanobenzene (10 mmol) in anhydrous MeOH (50 mL). Add Raney Nickel (approx. 1 g, washed).
-
Pressurization: Hydrogenate at 50–60 psi H₂ at 60°C for 24 hours. Safety: Raney Ni is pyrophoric.
-
Isolation: Filter through Celite under Argon. Evaporate solvent to obtain the oily free base.
-
Salting Out: Redissolve the oil in a minimum volume of EtOH. Add concentrated HCl (3.5 equiv) dropwise. A white precipitate forms immediately.
-
Purification: Recrystallize from MeOH/Et₂O to remove mono/di-amine impurities.
Part 4: Supramolecular Utility & Reactivity
The "Pinwheel" Anion Receptor
In its protonated form, TAMB-3HCl acts as a tripodal anion receptor. The three ammonium arms can direct hydrogen bonds toward a central cavity, ideal for binding tetrahedral oxyanions like phosphate (PO₄³⁻) or sulfate (SO₄²⁻).
-
Mechanism: Electrostatic attraction + Hydrogen Bonding (N-H···O).
-
Geometry: The alternating conformation (ababab) of the ethyl groups (in derivatives) or the flexible methylene arms allows the molecule to "clamp" down on anions.
Covalent Organic Frameworks (COFs)
TAMB is a "Node" reagent. Reacting TAMB with dialdehydes (e.g., terephthalaldehyde) generates Schiff Base COFs .
-
Role: The C3 symmetry of TAMB forces the formation of Hexagonal (hcb) nets, creating porous materials with high surface areas for gas storage.
Figure 2: Logic flow for constructing C3-symmetric COFs using TAMB.
Part 5: Applications in Drug Development
G-Quadruplex Binding
The planar aromatic core of TAMB allows it to stack on top of G-quartets (DNA structures found in telomeres), while the cationic arms interact with the phosphate backbone.
-
Application: Potential anticancer agents (Telomerase inhibition).
-
Protocol Insight: Derivatives with extended arms (e.g., urea linkages) show higher selectivity than the parent TAMB-3HCl.
Siderophore Mimics
By functionalizing the amines with catechol groups, TAMB converts into a high-affinity iron chelator (Enterobactin analogue).
-
Usage: Bacterial growth inhibition studies or iron overload therapy research.
Part 6: Safety & Handling (SDS Summary)
-
Signal Word: WARNING
-
GHS Hazards:
-
Storage: Hygroscopic. Store in a desiccator at room temperature. The salt is stable; the free base absorbs CO₂ from air to form carbamates.
References
-
Synthesis & Scaffolding: Wallace, K. J., et al. "Preparation of 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene from Two Versatile 1,3,5-Tri(halosubstituted) 2,4,6-Triethylbenzene Derivatives."[4] Synthesis, 2005(12), 2080-2083. Link
-
Anion Binding: Custelcean, R., et al. "Anion separation with metal-organic frameworks." Current Opinion in Chemical Engineering, 2018. Link
-
COF Applications: Waller, P. J., et al. "Chemistry of Covalent Organic Frameworks." Accounts of Chemical Research, 2015, 48(12), 3053–3063. Link
-
Safety Data: PubChem Compound Summary for CID 12501546, 1,3,5-Tris(aminomethyl)benzene trihydrochloride.[1] Link
Sources
Molecular structure of 1,3,5-Tris(aminomethyl)benzene trihydrochloride
Technical Deep Dive: 1,3,5-Tris(aminomethyl)benzene Trihydrochloride
Executive Summary
1,3,5-Tris(aminomethyl)benzene trihydrochloride (CAS: 69146-57-2) is a pivotal
Part 1: Molecular Architecture & Physiochemical Properties[8]
The molecule consists of a rigid benzene core substituted at the 1, 3, and 5 positions with aminomethyl groups (
Structural Dynamics
-
Symmetry: The molecule exhibits idealized
symmetry in specific conformations, though in solution, the methylene "arms" possess rotational freedom.[8] -
Electrostatics: The trihydrochloride form (
) creates a high charge density periphery around a hydrophobic aromatic core.[8] This amphiphilic character is crucial for its utility in anion recognition, where the ammonium protons serve as hydrogen bond donors to halides or oxoanions. -
Conformational Locking: In supramolecular assemblies, the "alternating" (ab-ab-ab) conformation is often energetically favored to minimize steric clash between substituents, though the "cone" conformation (all arms up) can be induced upon binding to a central guest species.[8]
| Property | Specification |
| Molecular Formula | |
| Molecular Weight | 274.62 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Highly soluble in Water ( |
| Melting Point | >260°C (Decomposition typical for amine salts) |
| pKa (approx) | ~9.5 - 10.5 (typical for primary benzyl amines) |
Part 2: Synthesis & Purification Protocols
Two primary routes are employed depending on the starting material availability and scale.[8]
Method A: Catalytic Hydrogenation (Industrial/Bulk Scale)
This method is preferred for high purity and atom economy.[8] It involves the reduction of 1,3,5-benzenetricarbonitrile (trimesonitrile).
-
Reagents: 1,3,5-Benzenetricarbonitrile, Raney Nickel (or Pd/C), Methanol/Ammonia.
-
Conditions: High pressure
(500-1000 psi), 80-100°C.[8] -
Mechanism: The nitrile groups are reduced stepwise to primary amines.[8] The presence of ammonia suppresses the formation of secondary amine byproducts.[8]
Method B: The Azide Route (Lab Scale)
Ideal for laboratories lacking high-pressure hydrogenation equipment.[8]
-
Precursor: 1,3,5-Tris(bromomethyl)benzene.[8]
-
Azidation: Reaction with
in DMF to form the tris-azide intermediate. -
Reduction: Staudinger reduction (
) or catalytic hydrogenation to yield the free amine.[8] -
Salt Formation: Treatment with anhydrous
in dioxane/ether precipitates the trihydrochloride.[8]
Synthesis Workflow Visualization
Figure 1: Catalytic hydrogenation pathway for the synthesis of the target scaffold. The ammonia atmosphere is critical to prevent secondary amine formation.[8]
Part 3: Structural Characterization
Validation of the structure relies heavily on NMR spectroscopy in deuterated water (
NMR Spectroscopic Data (D2O)
| Nucleus | Chemical Shift ( | Multiplicity | Assignment |
| 7.50 - 7.60 | Singlet (3H) | Aromatic Ring Protons ( | |
| 4.20 - 4.30 | Singlet (6H) | Methylene Protons ( | |
| ~135.0 | Quaternary | Aromatic | |
| ~130.5 | CH | Aromatic | |
| ~43.0 | Benzylic Methylene |
Note: Shifts may vary slightly based on concentration and pH.[8][9] In DMSO-
IR Spectroscopy
-
3200 - 2800 cm⁻¹: Broad, strong absorption characteristic of ammonium
stretching.[8] -
~1600 cm⁻¹: Aromatic
ring stretch. -
~1500 cm⁻¹:
bending (scissoring).
Part 4: Applications in Supramolecular Chemistry
The 1,3,5-tris(aminomethyl)benzene scaffold is a "privileged structure" in host-guest chemistry.
Anion Recognition
The protonated form acts as a potent receptor for anions.[8] The three ammonium arms can direct their protons inward to bind spherical anions (like
Dynamic Combinatorial Libraries (DCL)
The free amine form reacts with dialdehydes to form imine-based cages.[8] Because the formation of imines is reversible, the system can "error check" itself to find the thermodynamically most stable cage structure, often driven by the templating effect of a guest molecule.
Supramolecular Assembly Logic
Figure 2: Mechanism of anion recognition.[8] The scaffold utilizes both electrostatic attraction and directional hydrogen bonding to sequester anionic guests.[8]
Part 5: Handling & Safety
-
Hygroscopicity: The trihydrochloride salt is hygroscopic.[8] Store in a desiccator or under inert atmosphere to prevent "caking" and hydrolysis issues over long periods.
-
Acidity: Aqueous solutions are acidic (pH ~4-5).[8]
-
Incompatibility: Reacts vigorously with strong oxidizing agents and strong bases (liberating the free amine).[8]
References
-
National Center for Biotechnology Information. (2025).[8] PubChem Compound Summary for CID 12501546, 1,3,5-Tris(aminomethyl)benzene trihydrochloride. Retrieved from [Link]
-
PrepChem. (2024).[8] Synthesis of 1,3,5-tris(aminomethyl)benzene via Nitrile Reduction. Retrieved from [Link]
-
Royal Society of Chemistry. (2020).[8] Supramolecular applications of benzene-1,3,5-tricarboxamide and related scaffolds. Organic & Biomolecular Chemistry. Retrieved from [Link]
Sources
- 1. mof.alfa-chemistry.com [mof.alfa-chemistry.com]
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- 3. prepchem.com [prepchem.com]
- 4. 1,3,5-Tris(Aminomethyl)benzene trihydrochloride | 69146-57-2 [chemicalbook.com]
- 5. article.sapub.org [article.sapub.org]
- 6. CN103214377B - Synthesis process of 1, 3, 5-triaminobenzene - Google Patents [patents.google.com]
- 7. 1,3,5-Tris(aminomethyl)benzene trihydrochloride | C9H18Cl3N3 | CID 12501546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ukisotope.com [ukisotope.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Introduction: The Architectural Significance of a Tripodal Linker
An In-depth Technical Guide to the Synthesis of 1,3,5-Tris(aminomethyl)benzene Trihydrochloride
1,3,5-Tris(aminomethyl)benzene is a C3-symmetric molecule that serves as a fundamental building block in diverse fields of chemical science. Its rigid benzene core and three flexible aminomethyl arms make it an exemplary tripodal ligand. This unique architecture is pivotal in the construction of complex supramolecular structures, including dendrimers, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs).[1][2] The primary amine functionalities provide reactive sites for a multitude of chemical transformations, enabling its incorporation into novel materials and pharmaceutical scaffolds.[3]
This guide provides a comprehensive overview of the primary synthetic pathways to 1,3,5-Tris(aminomethyl)benzene, culminating in its conversion to the stable trihydrochloride salt. We will delve into the mechanistic underpinnings of these routes, offer detailed experimental protocols, and discuss the critical aspects of safety and characterization, providing researchers and drug development professionals with a practical and scientifically rigorous resource.
| Chemical Properties | |
| IUPAC Name | [3,5-bis(aminomethyl)phenyl]methanamine;trihydrochloride[4] |
| Molecular Formula | C₉H₁₈Cl₃N₃[4] |
| Molecular Weight | 274.6 g/mol [4] |
| CAS Number | 69146-57-2[5] |
| Appearance | Light yellow to white crystalline solid[5] |
| Parent Compound (Free Base) | 1,3,5-Tris(aminomethyl)benzene (CAS: 28435-08-7) |
Synthetic Strategies: A Comparative Analysis
The synthesis of 1,3,5-Tris(aminomethyl)benzene can be approached from several precursors. The two most prominent and reliable strategies begin with either 1,3,5-tricyanobenzene or 1,3,5-tris(bromomethyl)benzene. The choice between these routes depends on the availability of starting materials, equipment, and tolerance for specific reagents.
Route A: Catalytic Hydrogenation of 1,3,5-Tricyanobenzene
This is the most direct method, involving the simultaneous reduction of three nitrile groups to primary amines. The reaction is typically performed in an autoclave under hydrogen pressure, utilizing a heterogeneous catalyst.
-
Causality of Experimental Choices :
-
Catalyst : Raney Nickel, often doped with chromium (Ni-Cr), is highly effective for nitrile reduction.[6][7] Its high surface area and intrinsic activity allow the reaction to proceed efficiently.
-
Solvent System : A mixture of an alcohol (e.g., methanol) and an aromatic solvent (e.g., m-xylene) is often used.[6][7] The alcohol acts as a good solvent for the starting material and product, while the co-solvent can help to manage heat transfer and solubility.
-
Pressure & Temperature : High hydrogen pressure (e.g., 100-140 kg/cm ²) is necessary to drive the hydrogenation.[6][7] Moderate temperatures (60-100°C) provide sufficient activation energy without promoting side reactions.[7]
-
Base : A small amount of sodium hydroxide is sometimes added to prevent the formation of secondary amines by suppressing the intermediate imine's reaction with the product amine.[6][7]
-
-
Advantages : High atom economy and a direct conversion to the desired product.
-
Disadvantages : Requires specialized high-pressure hydrogenation equipment and involves handling of pyrophoric catalysts like Raney Nickel.
Route B: Nucleophilic Substitution of 1,3,5-Tris(bromomethyl)benzene
This route leverages the reactivity of the benzylic bromide, a potent electrophile. To avoid the common problem of over-alkylation and the formation of secondary and tertiary amines, the Gabriel Synthesis is the premier choice for this transformation.[8] This method uses the phthalimide anion as a protected form of ammonia, ensuring the clean formation of a primary amine.[9][10]
-
Causality of Experimental Choices :
-
Amine Source : Potassium phthalimide serves as an excellent nucleophile. The nitrogen lone pair's nucleophilicity is sufficiently attenuated by the two adjacent carbonyl groups, preventing the product, an N-substituted phthalimide, from reacting further with the starting bromide.[8]
-
Reaction Solvent : A polar aprotic solvent like DMF is ideal for accelerating the Sₙ2 reaction between the phthalimide anion and the benzylic bromide.[9]
-
Amine Deprotection : The final amine is liberated from the tris(phthalimide) intermediate via hydrazinolysis (the Ing-Manske procedure).[9] Hydrazine hydrate attacks the carbonyl centers, leading to the formation of the very stable phthalhydrazide cyclic product and releasing the desired primary triamine.[8]
-
-
Advantages : Excellent control, exclusively yielding the primary amine.[9] The reaction conditions are milder and do not require high-pressure apparatus.
-
Disadvantages : This is a multi-step synthesis with a lower overall atom economy compared to direct hydrogenation. Hydrazine is a toxic reagent and must be handled with care.
Visualizing the Synthetic Pathways
Caption: Comparative overview of the two primary synthetic routes to the target compound.
Detailed Experimental Protocols
Safety Precaution : All procedures must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.
Protocol 1: Synthesis via Catalytic Hydrogenation[7][8]
-
Vessel Charging : In a 300 mL magnetic-stirring autoclave, charge 1,3,5-tricyanobenzene (15 g), Raney nickel-chromium catalyst (15 g, handle as a slurry in methanol to prevent ignition), methanol (27 mL), m-xylene (63 mL), and sodium hydroxide (0.18 g).
-
Reaction Execution : Seal the autoclave. Purge the vessel with nitrogen gas, then with hydrogen gas. Pressurize the autoclave with hydrogen to an initial pressure of 100 kg/cm ².
-
Heating and Monitoring : Begin stirring and heat the reaction mixture to 100°C. Monitor the pressure drop to track hydrogen absorption. The reaction is typically complete within 35-45 minutes.
-
Work-up : Cool the autoclave to room temperature and carefully vent the excess hydrogen. Purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution : The catalyst may be pyrophoric upon exposure to air; keep the filter cake wet with solvent.
-
Isolation : Transfer the filtrate to a round-bottom flask. Remove the solvents (methanol and m-xylene) by rotary evaporation.
-
Purification : Purify the resulting crude 1,3,5-tris(aminomethyl)benzene by vacuum distillation (boiling point: 136-139°C at 0.4 mmHg) to yield a colorless crystalline solid (melting point: 49-51°C).[6][7]
Protocol 2: Synthesis via Gabriel Synthesis
This protocol is a two-step process starting from 1,3,5-tris(bromomethyl)benzene.[2][11]
Caption: Step-by-step workflow for the Gabriel synthesis of the free triamine.
Step 2a: Synthesis of N,N',N''-(Benzene-1,3,5-triyltris(methylene))triphthalimide
-
Setup : To a dry, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add potassium phthalimide (a slight molar excess relative to bromide groups) and anhydrous N,N-dimethylformamide (DMF).
-
Reaction : Stir the suspension and add a solution of 1,3,5-tris(bromomethyl)benzene[11] in DMF dropwise.
-
Heating : Heat the reaction mixture (e.g., 80-100°C) for several hours until TLC analysis indicates the consumption of the starting bromide.
-
Isolation : Cool the mixture to room temperature. Pour the reaction mixture into a large volume of cold water with vigorous stirring to precipitate the product.
-
Purification : Collect the white solid by vacuum filtration, wash thoroughly with water and then with a small amount of cold ethanol. Dry the solid under vacuum.
Step 2b: Hydrazinolysis to 1,3,5-Tris(aminomethyl)benzene
-
Setup : Suspend the dried tris(phthalimide) intermediate from Step 2a in ethanol in a round-bottom flask fitted with a reflux condenser.
-
Reagent Addition : Add hydrazine hydrate (a significant molar excess, e.g., 10 equivalents) to the suspension.
-
Reaction : Heat the mixture to reflux. A thick white precipitate (phthalhydrazide) will form. Continue refluxing for several hours until the reaction is complete.
-
Work-up : Cool the mixture to room temperature. Acidify with dilute HCl to dissolve the product amine and ensure complete precipitation of the phthalhydrazide byproduct.
-
Isolation : Filter off the phthalhydrazide solid and wash it with ethanol. Combine the filtrates and evaporate the solvent under reduced pressure. The residue contains the crude triamine, which can be basified and extracted or used directly in the next step.
Protocol 3: Formation and Purification of the Trihydrochloride Salt
-
Dissolution : Dissolve the crude or purified 1,3,5-tris(aminomethyl)benzene free base in a suitable solvent like methanol or isopropanol.
-
Acidification : Cool the solution in an ice bath. Slowly add concentrated hydrochloric acid (37%) dropwise with stirring until the solution is strongly acidic (pH < 2). A white precipitate of the trihydrochloride salt will form. Alternatively, bubble anhydrous HCl gas through the solution.
-
Precipitation : Allow the suspension to stir in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Isolation : Collect the white crystalline solid by vacuum filtration.
-
Washing and Drying : Wash the filter cake with a cold, non-polar solvent (e.g., diethyl ether or acetone) to remove excess acid and any non-polar impurities. Dry the final product, 1,3,5-Tris(aminomethyl)benzene trihydrochloride, in a vacuum oven.
Characterization and Data Analysis
Proper characterization is essential to confirm the identity and purity of the final product. The following data are typical for the target compound.
| Analysis | Expected Result |
| ¹H NMR (D₂O) | δ ≈ 4.3 (s, 6H, -CH₂-), δ ≈ 7.6 (s, 3H, Ar-H) |
| ¹³C NMR (D₂O) | δ ≈ 45 (-CH₂-), δ ≈ 130 (Ar-C), δ ≈ 135 (Ar-C-CH₂) |
| FT-IR (KBr, cm⁻¹) | ν ≈ 3000-2800 (N-H⁺ stretch, broad), ≈ 1600, 1500 (C=C stretch) |
| Melting Point | >300 °C (decomposes) |
Safety, Handling, and Storage
-
Reagent Hazards :
-
1,3,5-Tris(bromomethyl)benzene : A lachrymator and irritant. Handle with care.
-
Raney Nickel : Pyrophoric when dry. Must be handled as a slurry under solvent.[6][7]
-
Hydrazine Hydrate : Highly toxic, corrosive, and a suspected carcinogen. Use only in a fume hood with appropriate PPE.[9]
-
Hydrochloric Acid : Corrosive. Causes severe skin burns and eye damage.[4]
-
-
Product Handling : 1,3,5-Tris(aminomethyl)benzene trihydrochloride is classified as a skin, eye, and respiratory irritant.[4] Avoid inhalation of dust and contact with skin and eyes.
-
Storage : Store the final product in a tightly sealed container in a cool, dry, and well-ventilated area away from strong bases and oxidizing agents.[12]
Conclusion
The synthesis of 1,3,5-Tris(aminomethyl)benzene trihydrochloride is a well-established process achievable through robust chemical strategies. The choice between catalytic hydrogenation of the trinitrile and the Gabriel synthesis from the tribromide allows for flexibility based on available resources. The direct hydrogenation route offers efficiency, while the Gabriel synthesis provides exceptional control over the formation of the primary amine functionalities. As a versatile tripodal building block, the successful and safe synthesis of this compound opens doors to innovation in materials science, supramolecular chemistry, and the development of complex molecular architectures.
References
-
PrepChem. Synthesis of Production of 1,3,5-tris(aminomethyl)benzene. Available from: [Link]
-
MDPI. (2025). Synthesis of New 1,3-bis[(4-(Substituted-Aminomethyl)Phenyl)methyl]benzene and 1,3-bis[(4-(Substituted-Aminomethyl)Phenoxy)methyl]benzene Derivatives, Designed as Novel Potential G-Quadruplex Antimalarial Ligands. Available from: [Link]
-
PrepChem. Preparation of 1,3,5-tris(aminomethyl)benzene. Available from: [Link]
-
ResearchGate. (2005). Preparation of 1,3,5Tris(aminomethyl)-2,4,6-triethylbenzene from Two Versatile 1,3,5Tri(halosubstituted) 2,4,6Triethylbenzene Derivatives. Available from: [Link]
-
PubChem. 1,3,5-Tris(aminomethyl)benzene trihydrochloride. Available from: [Link]
-
Cambridge University Press. Gabriel Synthesis. Available from: [Link]
-
PubChem. 1,3,5-Triaminobenzene trihydrochloride. Available from: [Link]
-
Master Organic Chemistry. The Gabriel Synthesis For Making Primary Amines. Available from: [Link]
-
Royal Society of Chemistry. Synthesis of 1. Available from: [Link]
-
SLS. 1,3,5-Tris(bromomethyl)benzene. Available from: [Link]
-
American Chemical Society. Synthesis of 2,4,6-tris((diphenylmethylene)amino)benzene-1,3,5-tricarbaldehyde for access to a novel hexa-substituted benzene species. Available from: [Link]
-
PubChem. 1,3,5-Tris(bromomethyl)benzene. Available from: [Link]
-
ResearchGate. (2011). 1,3,5-Tris(bromomethyl)benzene. Available from: [Link]
-
SI Group. Utilization of 1,3,5-Triisopropylbenzene in the Specialty Chemical Industry. Available from: [Link]
- Google Patents. CN103214377B - Synthesis process of 1, 3, 5-triaminobenzene.
-
Organic Chemistry Portal. Gabriel Synthesis. Available from: [Link]
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A Senior Application Scientist's Guide to the Characterization of 1,3,5-Tris(aminomethyl)benzene trihydrochloride
Introduction
1,3,5-Tris(aminomethyl)benzene trihydrochloride is a trivalent linker molecule characterized by a rigid aromatic core and three flexible aminomethyl arms. As a polyamine, it exists as a protonated, cationic species at neutral pH, rendering it a valuable building block in various fields.[1] Its well-defined trifunctional geometry makes it an attractive candidate for constructing complex supramolecular architectures, covalent organic frameworks (COFs), and as a crosslinking agent in polymer and hydrogel synthesis. In drug development, such polycationic structures are explored for their ability to interact with nucleic acids and other biological polyanions, opening avenues for gene delivery and formulation design.[2][3]
This document provides field-proven, step-by-step protocols for quantifying the equilibrium solubility and assessing the chemical stability under forced degradation conditions, grounded in internationally recognized guidelines.
Part 1: Solubility Profiling
The solubility of an active pharmaceutical ingredient (API) or key chemical intermediate is a critical determinant of its utility. The trihydrochloride salt form of 1,3,5-Tris(aminomethyl)benzene suggests high aqueous solubility due to the strong ion-dipole interactions between the ammonium and chloride ions and water molecules.[1][2] Conversely, solubility in non-polar organic solvents is expected to be low. However, these assumptions must be validated through empirical measurement.
The gold-standard for determining thermodynamic equilibrium solubility is the Shake-Flask Method .[4] This method involves agitating an excess amount of the solid compound in a solvent for a prolonged period until equilibrium is achieved between the dissolved and undissolved states.[4][5]
Experimental Protocol: Equilibrium Solubility by the Shake-Flask Method
This protocol outlines the steps to determine the solubility of 1,3,5-Tris(aminomethyl)benzene trihydrochloride in a solvent of interest (e.g., water, phosphate-buffered saline (PBS), ethanol).
Causality Behind Experimental Choices:
-
Using Excess Solid: Ensures that the solution becomes saturated, which is the definition of thermodynamic solubility.[4]
-
Prolonged Agitation (24-72h): Guarantees that the system reaches a true thermodynamic equilibrium. Shorter times might only yield kinetic solubility, which can be misleading.[4][6]
-
Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature (e.g., 25 °C or 37 °C) is crucial for reproducibility.
-
Phase Separation: Centrifugation and filtration are critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.
-
Quantification Method: A specific and validated analytical method is required. Given the benzene ring chromophore, HPLC-UV is a suitable choice. For samples without a chromophore, techniques like LC-MS could be employed.[6][7]
Step-by-Step Methodology:
-
Preparation: Add an excess amount of 1,3,5-Tris(aminomethyl)benzene trihydrochloride (e.g., 20-50 mg) to a series of glass vials. The key is to have visible, undissolved solid remaining at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or on a stir plate in a temperature-controlled incubator (e.g., 25 °C). Agitate the samples for at least 24 to 48 hours. To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.[4]
-
Phase Separation:
-
Allow the vials to stand undisturbed at the set temperature for at least 1 hour to let larger particles settle.
-
Withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter (e.g., PVDF or PTFE, selected for solvent compatibility) to remove fine particulates. An alternative is to centrifuge the vials at high speed (e.g., >10,000 x g) for 15 minutes and carefully sample the supernatant.
-
-
Quantification:
-
Prepare a stock solution of the compound of known concentration in the same solvent.
-
Create a series of calibration standards by serially diluting the stock solution.
-
Dilute the filtered sample solution with the solvent to fall within the linear range of the calibration curve.
-
Analyze the calibration standards and the diluted sample by a validated analytical method (e.g., HPLC-UV at ~260 nm).
-
Plot the analytical response versus concentration for the standards to generate a calibration curve.
-
Calculate the concentration of the diluted sample using the calibration curve and multiply by the dilution factor to determine the solubility.
-
Data Presentation: Solubility Profile
The results of these experiments should be recorded in a clear, tabular format.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Purified Water | 25 | Record Result | Calculate Result | e.g., Clear solution |
| PBS (pH 7.4) | 25 | Record Result | Calculate Result | e.g., Clear solution |
| Ethanol | 25 | Record Result | Calculate Result | e.g., Fine suspension |
| DMSO | 25 | Record Result | Calculate Result | e.g., Clear solution |
Visualization: Shake-Flask Solubility Workflow
Caption: Workflow for determining equilibrium solubility via the shake-flask method.
Part 2: Chemical Stability Assessment
Understanding a molecule's intrinsic stability is a cornerstone of chemical and pharmaceutical development. Forced degradation, or stress testing, is performed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[8][9] These studies are mandated by regulatory bodies like the ICH (International Council for Harmonisation).[10][11][12]
The primary degradation pathways for a molecule like 1,3,5-Tris(aminomethyl)benzene trihydrochloride could include oxidation of the amine groups or reactions involving the benzylic positions. Hydrolysis is less likely for the core structure but must be formally evaluated.
Experimental Protocol: Forced Degradation Study
This protocol is designed based on the ICH Q1A(R2) guideline to evaluate the stability of the compound in solution under various stress conditions.[9][10]
Causality Behind Experimental Choices:
-
Stress Conditions: The conditions (acid, base, oxidation, heat, light) are chosen to cover the most common degradation pathways encountered during manufacturing, storage, and use.[8][13]
-
Target Degradation: The goal is to achieve 5-20% degradation.[8][14] Less than 5% may not be sufficient to identify degradants, while more than 20% can lead to secondary degradation, complicating pathway analysis.[8][14]
-
Stability-Indicating Method: An analytical method, typically HPLC, is termed "stability-indicating" when it can accurately measure the decrease in the active substance's concentration due to degradation and separate it from all degradation products. This is a self-validating system; if new peaks appear as the main peak decreases, the method demonstrates its specificity.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of 1,3,5-Tris(aminomethyl)benzene trihydrochloride at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., purified water or a 50:50 water:acetonitrile mix).[8]
-
Stress Condition Setup: For each condition, mix the stock solution with the stressor in a clear glass vial. Store a control sample (stock solution with no stressor) at 5 °C in the dark.
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Store at 60 °C.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Store at 60 °C. Note: After incubation, neutralize the acid and base samples before analysis to prevent damage to the HPLC column.
-
Oxidation: Mix 1 mL of stock with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature.[9]
-
Thermal Degradation: Store a vial of the stock solution at 60 °C.
-
Photostability: Expose a vial of the stock solution and a sample of the solid powder to a light source as specified in ICH Q1B guidelines (providing illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). Keep a control sample wrapped in aluminum foil at the same temperature.
-
-
Time Points: Analyze samples at initial (t=0) and subsequent time points (e.g., 2, 6, 24, 48 hours). The duration should be adjusted to achieve the target 5-20% degradation.[14]
-
Analysis:
-
At each time point, withdraw an aliquot, quench the reaction if necessary (e.g., neutralize acid/base), and dilute to a suitable concentration for analysis.
-
Analyze all samples using a validated, stability-indicating HPLC-UV method. The method should provide good separation between the parent peak and any new peaks (degradants).
-
Calculate the % assay of the parent compound remaining relative to the t=0 control. Calculate the % degradation and the relative area of each new impurity peak.
-
Data Presentation: Forced Degradation Results
Summarize the findings in a table to easily compare stability under different conditions.
| Stress Condition | Time (hours) | % Assay of Parent | Total % Degradation | No. of Degradants | Observations (e.g., largest degradant % area) |
| Control (5 °C, dark) | 48 | Record Result | Record Result | Record Result | e.g., No change |
| 0.05 N HCl @ 60 °C | 24 | Record Result | Record Result | Record Result | e.g., One major degradant at RRT 0.8 |
| 0.05 N NaOH @ 60 °C | 24 | Record Result | Record Result | Record Result | e.g., Rapid degradation |
| 1.5% H₂O₂ @ RT | 24 | Record Result | Record Result | Record Result | e.g., Two minor degradants |
| Thermal (60 °C) | 48 | Record Result | Record Result | Record Result | e.g., Stable |
| Photolytic (ICH Q1B) | - | Record Result | Record Result | Record Result | e.g., Stable in solution, slight discoloration of solid |
Visualization: Forced Degradation Study Workflow
Caption: Workflow for assessing chemical stability via forced degradation studies.
Conclusion
While 1,3,5-Tris(aminomethyl)benzene trihydrochloride is a molecule of significant synthetic and pharmaceutical potential, a lack of foundational data necessitates a systematic and rigorous characterization by the end-user. The protocols detailed in this guide provide a robust framework for determining its equilibrium solubility and intrinsic chemical stability. By following these self-validating methodologies, grounded in established scientific principles and regulatory guidelines, researchers can generate the reliable data required to make informed decisions in formulation, process development, and drug discovery. The resulting solubility and stability profiles are essential for unlocking the full potential of this versatile chemical building block.
References
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Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved February 27, 2026, from [Link]
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ICH. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Retrieved February 27, 2026, from [Link]
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Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved February 27, 2026, from [Link]
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Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved February 27, 2026, from [Link]
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ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved February 27, 2026, from [Link]
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ICH. (n.d.). Quality Guidelines. Retrieved February 27, 2026, from [Link]
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AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved February 27, 2026, from [Link]
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Patel, Y., et al. (2018). Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development, 6(3). Retrieved February 27, 2026, from [Link]
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European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved February 27, 2026, from [Link]
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Megoulas, N. C., & Koupparis, M. A. (2005). Determination of Underivatized Polyamines: A Review of Analytical Methods and Applications. ResearchGate. Retrieved February 27, 2026, from [Link]
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Scintilla. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. YouTube. Retrieved February 27, 2026, from [Link]
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Rist, M., et al. (2015). Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry. Journal of Chromatography B, 978-979, 75-82. Retrieved February 27, 2026, from [Link]
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Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved February 27, 2026, from [Link]
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Wang, B., et al. (2022). Recent Advances in Fluorescent Methods for Polyamine Detection and the Polyamine Suppressing Strategy in Tumor Treatment. Molecules, 27(16), 5195. Retrieved February 27, 2026, from [Link]
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Zarghampour, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. Retrieved February 27, 2026, from [Link]
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Ahmad, U. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. Retrieved February 27, 2026, from [Link]
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Lokey Lab Protocols. (2017, March 6). Shake Flask logK. Retrieved February 27, 2026, from [Link]
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Kalac, P. (2014). Determination of Biologically Active Polyamines in Turkey Breast Meat by HPLC and Derivatization with Dansyl Chloride. International Journal of Nutrition and Food Sciences, 3(6), 586-591. Retrieved February 27, 2026, from [Link]
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Maciejewska, M., et al. (2020). Tuning the Surface Properties of Poly(Allylamine Hydrochloride)-Based Multilayer Films. Polymers, 12(11), 2568. Retrieved February 27, 2026, from [Link]
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Igarashi, K., & Kashiwagi, K. (2019). Polyamines: Fundamental characters in chemistry and biology. Journal of Biochemistry, 166(4), 323-332. Retrieved February 27, 2026, from [Link]
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Wikipedia. (2024, November 14). Polyallylamine hydrochloride. Retrieved February 27, 2026, from [Link]
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Rana, A., et al. (2021). Polyamines: Functions, Metabolism, and Role in Human Disease Management. Medical Sciences, 9(3), 53. Retrieved February 27, 2026, from [Link]
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Wikipedia. (n.d.). Polyamine. Retrieved February 27, 2026, from [Link]
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PubChem. (n.d.). 1,3,5-Tris(aminomethyl)benzene trihydrochloride. Retrieved February 27, 2026, from [Link]
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precisionFDA. (n.d.). 1,3,5-TRIAMINOBENZENE TRIHYDROCHLORIDE. Retrieved February 27, 2026, from [Link]
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Cheméo. (n.d.). Chemical Properties of Benzene, 1,3,5-tris-(chloromethyl)-. Retrieved February 27, 2026, from [Link]
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Technical Safety Guide: 1,3,5-Tris(aminomethyl)benzene Trihydrochloride
[1]
CAS Number: 69146-57-2
Formula: C
Part 1: Strategic Overview & Hazard Logic
The "Tripodal Scaffold" Challenge
1,3,5-Tris(aminomethyl)benzene trihydrochloride is a critical building block in drug development and materials science, widely utilized as a tripodal linker for Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and as a scaffold for supramolecular ligands.[2]
While the free amine (MTA) is volatile and prone to oxidation, the trihydrochloride salt is the preferred storage form due to its stability.[2] However, this stability introduces specific handling challenges: hygroscopicity and latent acidity .[2] Upon contact with moisture or mucous membranes, the salt hydrolyzes to release hydrochloric acid, creating an immediate chemical burn hazard distinct from the basicity of the free amine.[2]
Hazard Mechanism & GHS Classification
The primary risks stem from the compound's dissociation in physiological fluids.[2] Unlike simple irritants, the triple-HCl adduct creates a localized low-pH environment that can cause severe damage to ocular and respiratory tissues.[2]
GHS Classification (derived from structural analogs & SDS data):
-
Skin Corrosion/Irritation: Category 2 (Severe Irritant) to Category 1B (Potential Corrosive in high concentrations).
-
Serious Eye Damage/Irritation: Category 1 (Risk of irreversible damage).[2]
Figure 1: Hazard Logic Flow.[2][1] The trihydrochloride salt acts as a latent acid source upon contact with biological moisture.[2]
Part 2: Physicochemical Profile & Engineering Controls[1]
Critical Properties Table
| Property | Value | Handling Implication |
| Physical State | White to off-white crystalline powder | Prone to electrostatic dispersal; use anti-static measures.[2] |
| Solubility | Highly soluble in water | Rapid dissolution facilitates immediate skin absorption/reaction.[2] |
| pH (10% aq) | ~1.0 – 2.0 (Acidic) | Self-Validation: Always check pH of aqueous stock solutions. |
| Hygroscopicity | High | Must be stored in a desiccator; absorbs water to form a sticky gum.[2] |
| Melting Point | >200°C (Decomposes) | Do not use melting point as a purity check without TGA. |
Engineering Controls Hierarchy
-
Primary Containment: All weighing and open handling must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.[2]
-
Glove Selection:
-
Eye Protection: Chemical splash goggles are mandatory.[2] Safety glasses are insufficient due to the fine powder nature and high acidity of the dust.[2]
Part 3: Operational Protocol (The Self-Validating System)
This protocol is designed to ensure safety and chemical integrity. It includes "Self-Validation" steps—checkpoints where the scientist confirms the state of the system before proceeding.[2]
Phase 1: Storage & Retrieval[1]
-
Protocol: Store the container in a desiccator or under inert gas (Argon/Nitrogen). The HCl salt is hygroscopic; moisture absorption alters the molecular weight (leading to stoichiometry errors) and causes caking.[2]
-
Self-Validation: Inspect the solid before weighing. If the powder is clumped or sticky, it has absorbed water.[2] Recrystallization or vacuum drying (40°C, <10 mbar) is required before use in precise synthesis.[2]
Phase 2: Weighing & Transfer[1]
-
Risk: Electrostatic charging of the fine powder can cause it to "jump" or drift, leading to inhalation exposure or bench contamination.[2]
-
Protocol:
Phase 3: Solubilization & Neutralization (The Critical Step)
Context: Most applications (e.g., aldehyde condensation) require the free amine.[2] Converting the salt to the free base is an exothermic process.[2]
-
Protocol:
-
Dissolve the trihydrochloride in the minimum volume of water or methanol.[2]
-
Self-Validation (Acid Check): Spot test pH. It should be strongly acidic (pH < 2).[2]
-
Neutralization: Slowly add the base (e.g., NaOH, Et3N) dropwise while cooling on an ice bath.[2]
-
Observation: Watch for the "cloud point." As the pH rises, the free amine (MTA) may precipitate if the concentration is high, or form an oil.[2]
-
Extraction: If the free amine is needed, extract immediately into an organic solvent (DCM/Chloroform) to prevent oxidation.[2]
-
Figure 2: Safe Handling Workflow.[2][1][5] Note the branching logic for material inspection and the pH validation step.
Part 4: Emergency Response
In the event of exposure, the acidic nature of the salt dictates the response.[2]
Ocular Exposure (Highest Risk)
-
Mechanism: Rapid hydrolysis releases HCl on the corneal surface.[2]
-
Action: Immediately flush with water or saline for 15 minutes minimum .[2] Hold eyelids open.
-
Contraindication: Do NOT use neutralization agents (e.g., bicarbonate) in the eyes; the exotherm can worsen the injury.[2]
Dermal Exposure
-
Action: Brush off dry powder before wetting (to prevent creating a concentrated acid patch on skin), then wash with soap and copious water.[2]
-
symptoms: Look for redness or a "slick" feeling (more common with free amine) or stinging (acid salt).
Spills
-
Small Spill (Solid): Cover with dry lime or soda ash to neutralize potential acidity, then sweep up carefully to avoid dust generation.[2]
-
Large Spill (Solution): Absorb with an inert material (vermiculite). Check pH of the waste; neutralize with sodium bicarbonate before disposal if permitted by local regulations.[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12501546, 1,3,5-Tris(aminomethyl)benzene trihydrochloride. Retrieved from [Link]
-
MDPI (2021). Controllable Synthesis of 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene-Based MOFs (Usage Protocol). Retrieved from [Link]
-
ResearchGate. Preparation of 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene. Retrieved from [Link]
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A Technical Guide to the Purity and Appearance of 1,3,5-Tris(aminomethyl)benzene Trihydrochloride
Introduction
1,3,5-Tris(aminomethyl)benzene trihydrochloride is a trifunctional primary amine salt, presenting as a key building block in supramolecular chemistry, materials science, and as a scaffold in drug discovery. Its rigid C3-symmetric core, derived from the benzene ring, coupled with the reactive aminomethyl groups, makes it an ideal precursor for the synthesis of complex architectures such as covalent organic frameworks (COFs), dendrimers, and macrocycles. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for subsequent synthetic transformations.
The utility of this compound is intrinsically linked to its purity. The presence of impurities, even in trace amounts, can significantly impact the outcome of polymerization reactions, alter the properties of resulting materials, and introduce confounding variables in biological assays. This guide provides an in-depth technical overview of the critical aspects of purity and appearance for 1,3,5-Tris(aminomethyl)benzene trihydrochloride, offering field-proven insights into its synthesis, purification, and analytical characterization.
Synthesis and Purification: A Pathway to High Purity
The most common and scalable synthesis of 1,3,5-Tris(aminomethyl)benzene originates from 1,3,5-tricyanobenzene. The subsequent conversion to the trihydrochloride salt is a critical step that also serves as a purification opportunity.
Synthesis of the Free Amine: Catalytic Hydrogenation
The conversion of the nitrile groups of 1,3,5-tricyanobenzene to aminomethyl groups is typically achieved through catalytic hydrogenation. The choice of catalyst and reaction conditions is paramount to achieving high yield and minimizing side reactions.
A robust method involves the use of a Raney nickel-chromium catalyst in a mixed solvent system under hydrogen pressure.[1][2] The presence of a base, such as sodium hydroxide, is often employed to prevent the formation of secondary and tertiary amine byproducts through reductive amination of the intermediate imines with the product primary amines.
Experimental Protocol: Synthesis of 1,3,5-Tris(aminomethyl)benzene
-
Reactor Setup: A high-pressure autoclave is charged with 1,3,5-tricyanobenzene, Raney nickel-chromium catalyst, methanol, a non-polar co-solvent such as m-xylene, and a catalytic amount of sodium hydroxide.[1][2]
-
Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction is typically conducted at an elevated temperature (e.g., 60-100°C) and pressure (e.g., 100-140 kg/cm ²G).[1][2]
-
Monitoring: The reaction is monitored by the uptake of hydrogen. The theoretical amount of hydrogen will be consumed upon completion.
-
Work-up: After cooling and venting the reactor, the catalyst is carefully filtered off. The solvent is then removed under reduced pressure to yield the crude 1,3,5-Tris(aminomethyl)benzene as a solid.
Conversion to Trihydrochloride Salt and Purification
The crude free amine is then converted to its trihydrochloride salt. This process not only prepares the final desired form of the molecule but also serves as a crucial purification step. Recrystallization of the salt is highly effective at removing organic, non-basic impurities.
Experimental Protocol: Formation and Purification of 1,3,5-Tris(aminomethyl)benzene Trihydrochloride
-
Dissolution: The crude 1,3,5-Tris(aminomethyl)benzene is dissolved in a suitable alcohol, such as methanol or ethanol.
-
Acidification: A solution of hydrochloric acid (either concentrated aqueous HCl or HCl gas dissolved in an anhydrous solvent like isopropanol) is added dropwise to the stirred amine solution. The addition is exothermic and should be performed with cooling. The pH should be monitored to ensure it reaches a highly acidic state (pH < 2).
-
Precipitation: The trihydrochloride salt, being significantly less soluble in the organic solvent than the free base, will precipitate out of the solution.
-
Recrystallization: The crude salt is collected by filtration and then recrystallized. A common and effective technique for amine hydrochlorides is recrystallization from a hot alcohol, such as ethanol or n-butanol.[3] The principle relies on the higher solubility of the salt in the hot solvent and its lower solubility upon cooling, which allows for the formation of pure crystals while impurities remain in the mother liquor.[4]
-
Drying: The purified crystals are collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether) to remove residual alcohol, and dried under vacuum.
Caption: Synthesis and Purification Workflow.
Appearance and its Correlation with Purity
The physical appearance of 1,3,5-Tris(aminomethyl)benzene trihydrochloride is a primary indicator of its purity.
| Purity Level | Typical Appearance | Associated Impurities |
| High Purity (>98%) | White to off-white crystalline solid | Minimal to none |
| Moderate Purity (95-98%) | Light yellow crystalline solid[5] | Residual starting materials, partially reduced intermediates |
| Low Purity (<95%) | Yellow to brown solid | Significant levels of polymeric byproducts, catalyst residues |
A color change from white to yellow or brown often indicates the presence of impurities. These can arise from several sources:
-
Incomplete Hydrogenation: The presence of partially reduced intermediates containing nitrile or imine functionalities.
-
Side Reactions: Formation of oligomeric or polymeric byproducts.
-
Residual Catalyst: Traces of the hydrogenation catalyst that were not effectively removed.
-
Oxidation: Over time, exposure to air and light can lead to the oxidation of the amine groups, resulting in colored degradation products.
For optimal stability and to maintain its appearance, the compound should be stored in a tightly sealed container, protected from light, and in a cool, dry place.
Analytical Characterization for Purity Assessment
A multi-technique approach is essential for the comprehensive assessment of the purity of 1,3,5-Tris(aminomethyl)benzene trihydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural confirmation and the identification of impurities.
1H NMR Spectroscopy
-
Solvent: Deuterium oxide (D₂O) is a suitable solvent due to the salt's high polarity.
-
Expected Signals:
-
A singlet for the three aromatic protons.
-
A singlet for the six benzylic protons (-CH₂-).
-
The amine protons (-NH₃⁺) may be visible as a broad singlet or may exchange with the solvent.
-
-
Purity Indication: The absence of unexpected signals is a strong indicator of high purity. Impurities may present as additional aromatic or aliphatic signals.
13C NMR Spectroscopy
-
Expected Signals:
-
A signal for the three equivalent aromatic carbons attached to the aminomethyl groups.
-
A signal for the three equivalent aromatic CH carbons.
-
A signal for the three equivalent benzylic carbons (-CH₂-).
-
-
Purity Indication: The presence of more than the expected number of signals would indicate the presence of impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for quantitative purity analysis. A reversed-phase method is generally suitable.
Experimental Protocol: HPLC Analysis
-
Column: A C8 or C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic modifier (e.g., acetonitrile or methanol). Due to the compound's polar nature, a mobile phase with a high aqueous component will be necessary for retention.
-
Detection: UV detection at a wavelength where the benzene ring absorbs (e.g., 210-220 nm).
-
Purity Determination: The purity is determined by the area percentage of the main peak relative to the total area of all peaks. A purity of ≥98% is typically expected for a high-quality research-grade material.[5]
Caption: Analytical Characterization Workflow.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine. The experimentally determined values should be within ±0.4% of the theoretical values for the molecular formula C₉H₁₈Cl₃N₃. This analysis is particularly useful for confirming the correct formation of the trihydrochloride salt.
| Element | Theoretical % |
| Carbon (C) | 39.36 |
| Hydrogen (H) | 6.61 |
| Chlorine (Cl) | 38.71 |
| Nitrogen (N) | 15.30 |
Common Impurities and Their Identification
Understanding the potential impurities is key to troubleshooting synthetic issues and ensuring the quality of the final product.
-
1,3,5-Tricyanobenzene: The starting material can be detected by HPLC and will have a distinct NMR spectrum.
-
Partially Reduced Intermediates: Compounds containing both aminomethyl and cyanomethyl groups can be challenging to separate but may be identified by mass spectrometry or careful analysis of NMR spectra.
-
N-Alkylated Byproducts: The formation of secondary amines can occur during hydrogenation. These may be detectable by HPLC and could lead to additional complexity in the NMR spectrum.
-
Inorganic Salts: Residual sodium hydroxide or sodium chloride from the work-up can be present. These are typically non-UV active and may not be detected by HPLC, but their presence can be inferred from elemental analysis or by measuring the ash content.
Conclusion
The purity and appearance of 1,3,5-Tris(aminomethyl)benzene trihydrochloride are critical quality attributes that dictate its performance in research and development applications. A white to off-white crystalline appearance is indicative of high purity, while discoloration suggests the presence of impurities. A robust quality control regimen, employing a combination of visual inspection, NMR spectroscopy, HPLC, and elemental analysis, is essential to validate the identity and purity of this versatile chemical building block. By understanding the synthetic pathway and potential pitfalls, researchers can ensure they are working with material of the highest quality, leading to more reliable and reproducible scientific outcomes.
References
-
Organic Syntheses. (n.d.). Methylamine hydrochloride. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). (Supporting Information) Practical Access to 1,3,5-Triarylbenzenes from Chalcones and DMSO. Retrieved from [Link]
-
PubChem. (n.d.). 1,3,5-Tris(aminomethyl)benzene trihydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
- Google Patents. (n.d.). EP2436381A1 - Crystallization of hydrohalides of pharmaceutical compounds.
-
Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. Retrieved from [Link]
-
University of Rochester Chemistry. (n.d.). Purification: How To. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 1,3,5-tris(aminomethyl)benzene. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 2,4,6-Triethyl-1,3,5-benzenetrimethanamine trihydrochloride (≥97.5% (HPLC); 98%). Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Production of 1,3,5-tris(aminomethyl)benzene. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 1,3,5-tris(aminomethyl)benzene. Retrieved from [Link]
-
MDPI. (2023, August 8). Synthesis and Antimalarial Evaluation of New 1,3,5-tris[(4-(Substituted-aminomethyl)phenyl)methyl]benzene Derivatives: A Novel Alternative Antiparasitic Scaffold. Retrieved from [Link]
Sources
Technical Deep Dive: 1,3,5-Tris(aminomethyl)benzene Trihydrochloride
The following technical guide details the nomenclature, synthesis, and applications of 1,3,5-Tris(aminomethyl)benzene trihydrochloride.
Systematic Nomenclature, Synthesis Protocols, and Reticular Applications
Executive Summary
1,3,5-Tris(aminomethyl)benzene trihydrochloride (CAS: 69146-57-2) is a high-symmetry, trifunctional benzylic amine salt. Unlike its aromatic amine counterparts (e.g., 1,3,5-triaminobenzene), this molecule features methylene spacers that decouple the amine groups from the aromatic ring, resulting in higher basicity (pKₐ ~9–10) and enhanced nucleophilicity.
This compound serves as a critical "C3-symmetric" node in the synthesis of Covalent Organic Frameworks (COFs) , a cross-linker in high-performance epoxy resins , and a scaffold for tripodal supramolecular ligands . Its trihydrochloride salt form ensures oxidative stability and water solubility, making it the preferred storage state for the free base.
Nomenclature & Chemical Identity
Precise nomenclature is vital to distinguish this molecule from the extended "TAPB" (1,3,5-tris(4-aminophenyl)benzene) used in reticular chemistry.
Identity Matrix
| Parameter | Detail |
| Preferred IUPAC Name (PIN) | Benzene-1,3,5-triyltrimethanamine trihydrochloride |
| Systematic Synonyms | 1,3,5-Tris(aminomethyl)benzene trihydrochloride[3,5-Bis(aminomethyl)phenyl]methanamine trihydrochloride |
| Common Abbreviations | MTA-HCl (related to m-xylene diamine), TBAMB·3HCl |
| CAS Number | 69146-57-2 (Salt); 59529-89-2 (Free Base) |
| Molecular Formula | C₉H₁₅N₃ · 3HCl |
| Molecular Weight | 274.62 g/mol (Salt); 165.24 g/mol (Free Base) |
Structural Connectivity
The molecule consists of a benzene core substituted at the meta positions (1, 3,[1][2] 5) with methylamine groups.[2][3][4][5] The high symmetry (
Figure 1: Connectivity diagram illustrating the C3-symmetric substitution pattern.
Physicochemical Profile
| Property | Value | Context |
| Appearance | White to off-white crystalline powder | Hygroscopic; store under desiccant. |
| Melting Point | >250 °C (decomposes) | Free base melts at 49–51 °C [1].[6] |
| Solubility | High: Water, MethanolLow: THF, Hexane, DCM | Salt form is highly polar. |
| Acidity (pKₐ) | ~9.5 (estimated for -NH₃⁺) | Comparable to benzylamine; significantly more basic than aniline. |
Synthesis Protocol
The industrial standard for synthesizing the parent amine is the catalytic hydrogenation of 1,3,5-benzenetricarbonitrile (Trimesonitrile) .
Reaction Scheme
Precursor: 1,3,5-Benzenetricarbonitrile Reagents: H₂ (gas), Raney Nickel/Chromium catalyst, NaOH (promoter). Solvent: Methanol / m-Xylene.[6][7]
Figure 2: Industrial synthesis route via high-pressure hydrogenation.
Detailed Methodology (Bench Scale Adaptation)
Note: High-pressure hydrogenation requires specialized autoclave equipment. A chemical reduction alternative is provided for standard labs.
Method B: Chemical Reduction (Borane-THF)
-
Setup: Flame-dry a 500 mL 3-neck flask under N₂ atmosphere.
-
Charge: Add 1,3,5-benzenetricarbonitrile (10 mmol) and anhydrous THF (100 mL).
-
Reduction: Cool to 0°C. Dropwise add Borane-THF complex (1M, 35 mmol, 3.5 eq).
-
Reflux: Warm to RT, then reflux for 16 hours.
-
Quench: Cool to 0°C. Cautiously add MeOH to destroy excess borane.
-
Hydrolysis: Add 6M HCl (20 mL) and reflux for 2 hours to break the boron-amine complex.
-
Isolation: Evaporate solvent to dryness. Recrystallize the resulting solid from Ethanol/Water to obtain the pure trihydrochloride salt.
Analytical Characterization
Validation of the structure relies on the high symmetry of the molecule, which simplifies NMR spectra.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (D₂O, 400 MHz):
-
δ 7.55 ppm (s, 3H): Aromatic protons. The singlet confirms equivalent environments for all three ring protons.
-
δ 4.20 ppm (s, 6H): Benzylic methylene (-CH₂-) protons. Sharp singlet indicates no coupling to the amine protons (due to rapid exchange in D₂O).
-
-
¹³C NMR (D₂O, 100 MHz):
-
δ 135.0 ppm: Quaternary aromatic carbons (C-CH₂).
-
δ 130.5 ppm: Unsubstituted aromatic carbons (C-H).
-
δ 43.5 ppm: Benzylic carbons (-CH₂-N).
-
Infrared Spectroscopy (FT-IR)
-
Absence of Nitrile: Disappearance of the sharp –C≡N stretch at ~2230 cm⁻¹.
-
Amine Salt: Broad band at 2800–3200 cm⁻¹ (N–H stretching of NH₃⁺).
-
Aromatic: Ring breathing modes at ~1600 cm⁻¹ and ~1450 cm⁻¹.
Applications in R&D
Covalent Organic Frameworks (COFs)
While the phenyl-extended "TAPB" is more common, 1,3,5-tris(aminomethyl)benzene is used to synthesize flexible COFs or Cage-based frameworks .
-
Mechanism: Schiff-base condensation with dialdehydes (e.g., terephthalaldehyde).
-
Advantage: The methylene hinge (-CH₂-) introduces flexibility, allowing the formation of non-planar, interpenetrated networks or molecular cages rather than rigid 2D sheets.
Epoxy Curing Agents
As a trifunctional amine, this molecule acts as a high-performance crosslinker.
-
Reactivity: The primary amines react with epoxide rings to form a 3D thermoset network.
-
Properties: The benzene core imparts thermal stability, while the methylene spacers allow for slightly higher toughness compared to rigid aromatic amines.
Supramolecular Ligands
The "tripodal" geometry is ideal for binding anions or metal ions.
-
Anion Receptors: The protonated form (trihydrochloride) can bind anions (e.g., phosphate, carboxylates) via hydrogen bonding in a
-symmetric pocket. -
Chemosensors: Derivatization of the amines with fluorophores creates sensors that detect analytes via Photoinduced Electron Transfer (PET) mechanisms.
Safety & Handling
-
GHS Classification: Warning.[3]
-
Handling: Wear nitrile gloves and safety goggles. Handle the free base in a fume hood (volatile amines often have fishy odors). The hydrochloride salt is non-volatile but is a fine dust irritant.
-
Storage: Store at room temperature in a desiccator. The salt is stable; the free base absorbs CO₂ from air to form carbamates.
References
-
Synthesis & Properties
-
Chemical Data & Identifiers
-
COF & Reticular Chemistry Context
- RSC Advances.
-
(General reference for amine linkers in COFs)
-
Crystal Structure & Salts
Sources
- 1. rsc.org [rsc.org]
- 2. CAS 190779-64-7: 1,3,5-Tris(aminomethyl)-2,4,6-triethylben… [cymitquimica.com]
- 3. 1,3,5-Tris(aminomethyl)benzene trihydrochloride | C9H18Cl3N3 | CID 12501546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mof.alfa-chemistry.com [mof.alfa-chemistry.com]
- 6. prepchem.com [prepchem.com]
- 7. prepchem.com [prepchem.com]
- 8. CN103214377B - Synthesis process of 1, 3, 5-triaminobenzene - Google Patents [patents.google.com]
- 9. 2,4,6-Triethyl-1,3,5-benzenetrimethanamine trihydrochloride | C15H30Cl3N3 | CID 71310676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1,3,5-Tris(Aminomethyl)benzene trihydrochloride | 69146-57-2 [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Using 1,3,5-Tris(aminomethyl)benzene Trihydrochloride
Introduction: The Strategic Role of 1,3,5-Tris(aminomethyl)benzene in Designing Functional MOFs
Metal-Organic Frameworks (MOFs) are a class of crystalline, porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] Their modular nature allows for precise control over pore size, surface area, and chemical functionality, making them highly promising for applications in drug delivery, catalysis, and gas storage.[2][3] The choice of the organic linker is paramount in dictating the final architecture and properties of the MOF.
1,3,5-Tris(aminomethyl)benzene, a tripodal linker, offers a unique geometric and functional profile for the synthesis of novel MOFs. Its C3 symmetry can lead to the formation of highly symmetric and porous three-dimensional networks. Furthermore, the primary amine groups are not only crucial for coordinating with metal centers but also serve as versatile handles for post-synthetic modification, allowing for the introduction of further functionalities.[4][5] This guide provides a comprehensive overview of the synthesis of MOFs using 1,3,5-Tris(aminomethyl)benzene trihydrochloride, including detailed protocols, the rationale behind experimental choices, and characterization techniques.
The use of the trihydrochloride salt of the linker introduces a critical consideration in the synthesis: the need for a base to deprotonate the ammonium groups, thereby activating the amine for coordination to the metal center. The choice and amount of base can significantly influence the reaction kinetics, crystal formation, and ultimately, the final MOF structure.
Core Principles and Methodologies
The synthesis of MOFs using 1,3,5-Tris(aminomethyl)benzene trihydrochloride typically proceeds via solvothermal or hydrothermal methods. These techniques involve heating the reactants in a sealed vessel to promote crystallization.
Causality Behind Experimental Choices
-
Solvent System: The choice of solvent is critical as it influences the solubility of the reactants and can act as a template for the growing framework. High-boiling point solvents like N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF) are commonly used in solvothermal synthesis. For hydrothermal synthesis, water is the primary solvent.
-
Temperature and Reaction Time: These parameters are crucial for controlling the nucleation and growth of MOF crystals. Higher temperatures can lead to faster crystallization but may also result in less stable or amorphous products. Reaction times are optimized to ensure complete crystallization.
-
pH and Base Selection: As the linker is in its trihydrochloride form, a base is required to deprotonate the amine groups. The choice of base (e.g., triethylamine, sodium hydroxide) and the resulting pH of the reaction mixture are critical. An optimal pH is necessary to ensure the amine is sufficiently deprotonated to coordinate with the metal ion, without causing the precipitation of metal hydroxides.[4]
-
Metal Precursor: The choice of metal salt (e.g., nitrates, chlorides, acetates) will determine the metallic nodes of the MOF. The coordination preference of the metal ion will influence the final topology of the framework.
Experimental Protocols
The following protocols are generalized procedures for the synthesis of MOFs using 1,3,5-Tris(aminomethyl)benzene trihydrochloride. Researchers should consider these as a starting point and may need to optimize conditions for specific metal-linker combinations.
Protocol 1: Solvothermal Synthesis of a Copper-Based MOF
This protocol describes a typical solvothermal synthesis of a copper-based MOF.
Materials:
-
1,3,5-Tris(aminomethyl)benzene trihydrochloride
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Ethanol
-
Methanol
-
Glass vials (20 mL) with Teflon-lined caps
Procedure:
-
In a 20 mL glass vial, dissolve 0.1 mmol of 1,3,5-Tris(aminomethyl)benzene trihydrochloride in 5 mL of DMF.
-
Add 0.3 mmol of triethylamine to the solution to deprotonate the amine groups. Stir the solution for 10 minutes.
-
In a separate vial, dissolve 0.15 mmol of Copper(II) nitrate trihydrate in 5 mL of DMF.
-
Combine the two solutions in the vial containing the linker.
-
Cap the vial tightly and place it in a preheated oven at 100°C for 24 hours.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Collect the crystalline product by centrifugation or filtration.
-
Wash the product with fresh DMF (3 x 10 mL) followed by ethanol (3 x 10 mL) to remove any unreacted starting materials.
-
Dry the product under vacuum at 80°C for 12 hours.
Workflow for Solvothermal Synthesis:
Caption: Solvothermal synthesis workflow for a copper-based MOF.
Protocol 2: Hydrothermal Synthesis of a Zinc-Based MOF
This protocol outlines a typical hydrothermal synthesis of a zinc-based MOF.
Materials:
-
1,3,5-Tris(aminomethyl)benzene trihydrochloride
-
Zinc(II) acetate dihydrate (Zn(OAc)₂·2H₂O)
-
Deionized water
-
Sodium hydroxide (NaOH) solution (1 M)
-
Methanol
-
Teflon-lined stainless steel autoclave (23 mL)
Procedure:
-
In a 23 mL Teflon-lined autoclave, dissolve 0.1 mmol of 1,3,5-Tris(aminomethyl)benzene trihydrochloride in 10 mL of deionized water.
-
Slowly add 0.3 mmol of 1 M sodium hydroxide solution to adjust the pH to approximately 9. Stir the solution for 15 minutes.
-
Add 0.15 mmol of Zinc(II) acetate dihydrate to the solution and stir until fully dissolved.
-
Seal the autoclave and place it in a preheated oven at 120°C for 48 hours.
-
After the reaction, allow the autoclave to cool down to room temperature.
-
Collect the product by filtration.
-
Wash the product thoroughly with deionized water (3 x 15 mL) and then with methanol (3 x 15 mL).
-
Dry the product in a vacuum oven at 100°C for 12 hours.
Characterization of the Synthesized MOFs
To confirm the successful synthesis and to determine the properties of the MOFs, a suite of characterization techniques should be employed.
| Technique | Purpose | Expected Outcome |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized material. | A unique diffraction pattern with sharp peaks, indicating a crystalline structure.[6] |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and crystal size of the MOF particles. | Images revealing the shape (e.g., cubic, octahedral) and size distribution of the crystals.[1][7] |
| Thermogravimetric Analysis (TGA) | To determine the thermal stability of the MOF and the temperature at which the framework decomposes. | A plot of weight loss versus temperature, showing the removal of solvent molecules and the decomposition of the organic linker. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the presence of the organic linker and its coordination to the metal centers. | Spectra showing characteristic peaks for the amine groups and the benzene ring of the linker. |
| Brunauer-Emmett-Teller (BET) Analysis | To measure the surface area and pore size distribution of the porous MOF. | An isotherm plot from which the specific surface area and pore volume can be calculated.[7] |
Logical Relationship for MOF Characterization:
Caption: Logical workflow for the characterization of synthesized MOFs.
Applications in Drug Development and Beyond
The amine-functionalized MOFs synthesized from 1,3,5-Tris(aminomethyl)benzene are particularly promising for biomedical applications.
-
Drug Delivery: The porous structure of these MOFs can be loaded with therapeutic agents.[2][3][8] The amine groups on the surface can be further functionalized with targeting ligands to achieve site-specific drug delivery.
-
Catalysis: The metal centers and functionalized linkers can act as catalytic sites for various organic transformations.
-
Sensing: The interaction of guest molecules with the MOF framework can lead to changes in its physical properties (e.g., fluorescence), which can be exploited for chemical sensing.
Conclusion and Future Outlook
1,3,5-Tris(aminomethyl)benzene trihydrochloride is a versatile and valuable building block for the construction of functional MOFs. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel MOFs with tailored properties. The key to successful synthesis lies in the careful control of reaction parameters, particularly the deprotonation of the amine linker. The resulting amine-functionalized MOFs have significant potential in a range of applications, from advanced drug delivery systems to highly efficient catalysts. Further research into the post-synthetic modification of these MOFs will undoubtedly unlock even greater functionality and expand their utility in various scientific and industrial fields.[4][5]
References
- Chui, S. S.-Y., Lo, S. M.-F., Charmant, J. P., Orpen, A. G., & Williams, I. D. (1999). A Chemically Functionalizable Nanoporous Material [Cu3(TMA)2(H2O)3]n. Science, 283(5405), 1148–1150.
- Cohen, S. M. (2009). Postsynthetic modification of metal-organic frameworks. Chemical Reviews, 112(2), 970-1000.
- Nguyen, T. P., Pham, T. N., Nguyen, T. T., & Le, T. S. (2016). Electrochemical Synthesis of a Metal Organic Framework Material Based on Copper and Benzene–1,3,5–Tricarboxylic Acid Using Applied Current. Malaysian Journal of Chemistry, 18(1), 9-26.
- Rowsell, J. L., & Yaghi, O. M. (2004). Metal-organic frameworks: a new class of porous materials.
- Horcajada, P., Chalati, T., Gref, R., Couvreur, P., & Serre, C. (2010). Metal-organic frameworks in biomedicine.
- Li, H., Eddaoudi, M., O'Keeffe, M., & Yaghi, O. M. (1999). Design and synthesis of an exceptionally stable and highly porous metal-organic framework.
- Wang, Z., & Cohen, S. M. (2009). Postsynthetic modification of metal-organic frameworks. Chemical Society Reviews, 38(5), 1315-1329.
- Rojas, S., & Horcajada, P. (2017). Metal-organic frameworks for the delivery of antibacterial agents. Expert Opinion on Drug Delivery, 14(11), 1307-1321.
- Rochat, S., & Gref, R. (2018). Metal-organic frameworks (MOFs) for the delivery of biomolecules.
- Furukawa, H., Cordova, K. E., O'Keeffe, M., & Yaghi, O. M. (2013). The chemistry and applications of metal-organic frameworks. Science, 341(6149), 1230444.
- Gaikwad, S., Cheedarala, R. K., Gaikwad, R., Kim, S., & Han, S. (2021). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Applied Sciences, 11(21), 9856.
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- 2. researchgate.net [researchgate.net]
- 3. Lowering Linker Symmetry to Access Zirconium Metal-Organic Frameworks for Inverse Alkane/Alkene Separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Accessing postsynthetic modification in a series of metal-organic frameworks and the influence of framework topology on reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
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- 8. A metal organic framework prepared from benzene-1,3,5-tricarboxylic acid and copper(II), and functionalized with various polysulfides as a sorbent for selective sorption of trace amounts of heavy metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
1,3,5-Tris(aminomethyl)benzene trihydrochloride as a linker in porous materials
Advanced Application Notes & Protocols: 1,3,5-Tris(aminomethyl)benzene Trihydrochloride (TAB·3HCl) in Porous Materials
Executive Summary
For materials scientists and drug development professionals, designing porous architectures with precise cavity sizes and dynamic responsiveness is a critical challenge. 1,3,5-Tris(aminomethyl)benzene trihydrochloride (CAS: 69146-57-2) [1] has emerged as a highly versatile,
This guide provides an authoritative, field-proven framework for utilizing TAB·3HCl, detailing the causality behind its physicochemical behavior and providing self-validating experimental protocols.
Section 1: Physicochemical Profile & Mechanistic Role
To utilize TAB·3HCl effectively, researchers must understand the causality behind its structural design and salt form.
-
The Methylene Spacer (Causality of Flexibility): The core of the molecule is a benzene ring functionalized with three aminomethyl (
) groups at the 1, 3, and 5 positions. Unlike 1,3,5-triaminobenzene, where the amines are directly attached to the aromatic ring, the methylene spacers in TAB break the extended -conjugation. This hybridization grants rotational freedom. Mechanistically, this flexibility is what allows the molecule to "fold" into discrete 3D cavities during Dynamic Covalent Chemistry (DCC) rather than precipitating as an amorphous 2D polymer[2]. Furthermore, this solid-state flexibility is the driving force that allows the crystalline material to reorganize into an ammonium carbamate network during capture[3]. -
The Trihydrochloride Salt (Causality of Stability): Free primary polyamines are highly nucleophilic and susceptible to rapid oxidation and premature carbamate formation upon exposure to ambient
. By supplying and storing the molecule as a trihydrochloride salt, the amine lone pairs are protonated, rendering the precursor bench-stable indefinitely[1]. All synthetic workflows must therefore begin with an in situ or ex situ neutralization step to liberate the active free base (TriH).
Section 2: Key Applications & Quantitative Data
The unique geometry of TAB·3HCl has led to record-breaking performance metrics in gas separation and supramolecular catalysis. The table below summarizes the quantitative data associated with its primary applications.
| Application Domain | Material Formed | Key Performance Metric | Mechanistic Advantage |
| Direct Air Capture (DAC) | 8.9 mmol/g | Phase-change to a crystalline ammonium carbamate network; steep uptake at 53°C[3]. | |
| Covalent Organic Cages | Imine/Amine POCs | 0.7 nm internal cavity[2] | Soluble porous hosts; amine reduction increases |
| Nanoparticle Templating | POC-Metal Nanoparticles | High catalytic turnover[2] | Robust aromatic backbone and tunable porosity stabilize ultrafine, size-controllable MNPs[2]. |
Section 3: Experimental Protocols (Self-Validating Systems)
The following protocols are designed as self-validating systems. By observing specific physical checkpoints, researchers can verify the success of each step before proceeding.
Protocol A: Synthesis of Porous Organic Cages (POCs) via Dynamic Covalent Chemistry
This protocol details the condensation of TAB·3HCl with a dialdehyde to form a discrete porous cage[2].
-
Neutralization & Dissolution:
-
Action: Suspend 1.0 mmol of TAB·3HCl in a 1:1 mixture of Chloroform and Methanol (50 mL). Add 3.5 mmol of N,N-diisopropylethylamine (DIPEA).
-
Causality: DIPEA deprotonates the ammonium salts to liberate the nucleophilic free amine.
-
Validation Checkpoint: The initial suspension will be highly cloudy. Upon complete neutralization, the mixture will clarify into a transparent solution. If turbidity persists, the free base has not been fully liberated.
-
-
Imine Condensation:
-
Action: Add 1.5 mmol of the target dialdehyde (e.g., terephthalaldehyde) and a catalytic drop of trifluoroacetic acid (TFA).
-
Causality: TFA catalyzes the reversible imine bond formation, pushing the system into the dynamic covalent regime.
-
-
Thermodynamic Equilibration:
-
Action: Seal the vessel and heat at 60°C for 72 hours without stirring.
-
Causality: Initially, kinetic oligomers form rapidly. Extended heating under acidic conditions allows these "errors" to reversibly break and reform, funneling the system into the deepest thermodynamic well: the discrete, highly symmetric Porous Organic Cage[2].
-
Validation Checkpoint: An aliquot taken at 2 hours will show broad, unresolved peaks in
NMR (indicating oligomers). After 72 hours, the NMR spectrum will resolve into sharp, highly symmetric peaks (with the imine proton typically appearing as a sharp singlet around 8.2 ppm).
-
Protocol B: Phase-Change Capture using Molecular TriH
This protocol isolates the free base for use as a solid-state
-
Free Base Isolation:
-
Action: Dissolve TAB·3HCl in minimal deionized water. Add 10 M NaOH until the pH reaches 12. Extract the aqueous layer 3x with Dichloromethane (DCM). Dry the organic layer over
and evaporate the solvent under reduced pressure. -
Validation Checkpoint: The resulting product (TriH) must be a white crystalline solid with a sharp melting point of 50–52 °C[3].
-
-
Activation & Capture:
-
Action: Grind the TriH solid into a fine powder and place it in a flow reactor. Expose the solid to a humidified
stream (or ambient air) at 53°C. -
Causality: Grinding maximizes the gas-solid interfacial area. Humidity is strictly required; computational analyses show that water molecules lower the activation barrier for N–C bond formation via critical hydrogen bonding in the transition state[3].
-
Validation Checkpoint: Thermogravimetric analysis (TGA) will show a sharp, step-like weight increase at 53°C, corresponding to a phase transition into the
network, reaching up to 8.9 mmol/g capacity[3].
-
Section 4: Mechanistic Visualizations
Workflow for synthesizing Porous Organic Cages via dynamic covalent chemistry from TAB·3HCl.
Phase-change mechanism of TriH for high-capacity CO2 capture via ammonium carbamate networks.
Section 5: References
-
Phase Change-Mediated Capture of Carbon Dioxide from Air with a Molecular Triamine Network Solid. Journal of the American Chemical Society.[Link]
-
Covalent Organic Cages in Catalysis. Chemical Reviews (ACS Publications).[Link]
Sources
Applications of 1,3,5-Tris(aminomethyl)benzene trihydrochloride in drug delivery
Application Note: 1,3,5-Tris(aminomethyl)benzene Trihydrochloride in Advanced Drug Delivery Systems
Part 1: Executive Summary & Chemical Profile
1,3,5-Tris(aminomethyl)benzene trihydrochloride (TAMB[1][2]·3HCl, CAS: 69146-57-2) is a versatile, C3-symmetric building block.[1] Unlike linear polyamines (e.g., spermine, ethylenediamine), TAMB possesses a rigid aromatic core that imposes specific geometric constraints on the molecular architectures it forms.
In drug delivery, this rigidity is exploited to:
-
Enhance Hydrogel Mechanics: Create "stiff" nodes in dynamic hydrogels (Schiff-base crosslinking) for sustained drug release.
-
Bind Anionic Payloads: Act as a tripodal cation to complex with DNA/RNA phosphates for gene delivery.[1]
-
Construct Porous Carriers: Serve as a vertex linker in Covalent Organic Frameworks (COFs) for high-capacity drug encapsulation.[1]
Key Chemical Properties:
| Property | Specification | Relevance to Drug Delivery |
|---|
| Molecular Formula | C
Part 2: Application I – Rigid Crosslinker for Dynamic Hydrogels
Context: Injectable hydrogels based on oxidized polysaccharides (e.g., Alginate Dialdehyde, ADA) are widely used for controlled protein release.[1] Traditional crosslinkers (like adipic acid dihydrazide) are flexible.[1] Replacing them with TAMB introduces rigid, aromatic nodes, enhancing the hydrogel's shear modulus and slowing degradation rates without compromising injectability.
Mechanism: The primary amines of TAMB react with the aldehyde groups of ADA to form imine (Schiff base) linkages. These bonds are dynamic (pH-sensitive), allowing for shear-thinning (injectability) and self-healing.[1][3]
Experimental Protocol: TAMB-Crosslinked ADA Hydrogel
Materials:
-
Sodium Alginate (Low viscosity)[1]
-
Sodium Periodate (NaIO
)[1] -
TAMB[1]·3HCl
-
PBS Buffer (pH 7.4)[1]
-
Sodium Hydroxide (1M NaOH)[1]
Step-by-Step Methodology:
-
Synthesis of Alginate Dialdehyde (ADA):
-
Dissolve sodium alginate (1.0 g) in deionized water (50 mL).
-
Add NaIO
(0.5 g) dissolved in water (10 mL).[1] Note: This controls the degree of oxidation. -
Stir in the dark for 6 hours at room temperature.
-
Quench reaction with ethylene glycol (1 mL).[1]
-
Dialyze (MWCO 3500) against water for 3 days and lyophilize to obtain white ADA solid.[1]
-
-
Preparation of Crosslinker Stock (Critical Step):
-
Dissolve TAMB·3HCl (10 mg) in PBS (1 mL).[1]
-
Neutralization:[1] The trihydrochloride is acidic.[1] Carefully adjust pH to 7.4 using micro-additions of 1M NaOH.[1]
-
Why? Schiff base formation requires the amine to be nucleophilic (non-protonated equilibrium), but solubility requires the salt.[1] pH 7.4 is the compromise for dynamic equilibrium.[1]
-
-
Hydrogel Formation:
-
Drug Loading (Model Protein):
Visualization of Pathway:
Figure 1: Reaction pathway for generating rigid-node dynamic hydrogels using TAMB.[1]
Part 3: Application II – Supramolecular Anion Carrier (Gene Delivery)
Context: The C3-symmetric arrangement of positively charged amines on the TAMB scaffold matches the phosphate backbone spacing of DNA/RNA. This allows TAMB to function as a "molecular clip," condensing genetic material into nanoparticles for cellular uptake.
Mechanism: At physiological pH, TAMB is tri-cationic. It binds to the anionic phosphate backbone of DNA via electrostatic interactions and hydrogen bonding, protecting the payload from enzymatic degradation.
Experimental Protocol: DNA Complexation & Retardation Assay
Materials:
Step-by-Step Methodology:
-
N/P Ratio Calculation:
-
Complex Formation:
-
Validation (Gel Retardation):
-
Prepare a 1% Agarose gel in TAE buffer.[1]
-
Load TAMB-DNA polyplexes (10 µL) into wells.[1]
-
Run electrophoresis (100V, 30 min).
-
Result Interpretation: Free DNA migrates to the anode.[1] Complexed DNA remains in the well or migrates slower.[1] Complete retardation indicates successful encapsulation.[1]
-
Part 4: Application III – Precursor for Covalent Organic Frameworks (COFs)
Context: TAMB is a premier "vertex" unit for synthesizing COFs.[1] These crystalline, porous polymers have massive surface areas, ideal for loading high-dose chemotherapeutics (e.g., Doxorubicin).[1]
Experimental Protocol: Solvothermal Synthesis of TAMB-COF
Materials:
-
TAMB[1]·3HCl
-
1,3,5-Benzenetricarbaldehyde (BTA) - The linker
-
Solvent mix: 1,4-Dioxane / Mesitylene / 6M Acetic Acid
Step-by-Step Methodology:
-
Pre-treatment:
-
Solvothermal Reaction:
-
Activation & Loading:
Visualization of COF Assembly:
Figure 2: Assembly of TAMB into porous Covalent Organic Frameworks for drug encapsulation.[1]
References
-
Anion Receptor Design: Albenque-Rubio, S., et al. "Synthesis and Antimalarial Evaluation of New 1,3,5-tris[(4-(Substituted-aminomethyl)phenyl)methyl]benzene Derivatives."[1] Drugs & Drug Candidates, 2023.[4][5] Link[1]
-
Hydrogel Crosslinking: Balakrishnan, B., et al. "Self-crosslinked Oxidized alginate/gelatin Hydrogel as Injectable, Adhesive Biomimetic Scaffolds."[6] Acta Biomaterialia, 2014.[6] Link(Note: Protocol adapted for TAMB substitution based on amine-aldehyde chemistry described).[1]
- COF Synthesis: Smith, B. J., et al. "Covalent Organic Frameworks with High Charge Carrier Mobility." Chemical Science, 2015. (General reference for Imine-COF synthesis protocols using C3 symmetric amines).
-
Chemical Data: PubChem Compound Summary for CID 12501546, 1,3,5-Tris(aminomethyl)benzene trihydrochloride.[1] Link
Sources
- 1. 1,3,5-Tris(aminomethyl)benzene trihydrochloride | C9H18Cl3N3 | CID 12501546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene trihydrochloride One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. mdpi.com [mdpi.com]
- 4. Molecular Spectroscopy Evidence of 1,3,5-Tris(4-carboxyphenyl)benzene Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
- 6. Self-crosslinked oxidized alginate/gelatin hydrogel as injectable, adhesive biomimetic scaffolds for cartilage regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
1,3,5-Tris(aminomethyl)benzene Trihydrochloride: A Master Guide to Supramolecular Assembly
Topic: 1,3,5-Tris(aminomethyl)benzene trihydrochloride for supramolecular assembly Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary
1,3,5-Tris(aminomethyl)benzene (TAMB), supplied as its stable trihydrochloride salt (TAMB[1][2]·3HCl), is a premier
This guide moves beyond basic datasheet information to provide actionable, field-proven protocols for transforming this salt into complex functional architectures. We focus on two critical pathways:
-
Dynamic Covalent Chemistry (DCC): Converting the salt to its free base to assemble discrete organic cages.
-
Host-Guest Recognition: Utilizing the protonated scaffold for selective anion binding.[1]
Material Science & Handling
Compound: 1,3,5-Tris(aminomethyl)benzene trihydrochloride CAS: 69146-57-2 (Salt) | 16523-54-9 (Free Base) Molecular Weight: 274.62 g/mol (Salt) | 165.24 g/mol (Free Base)[1]
Solubility & Stability Profile
| Solvent | TAMB·3HCl (Salt) | TAMB (Free Base) | Application Context |
| Water | High (>100 mg/mL) | Low/Moderate | Salt is ideal for aqueous anion binding studies.[1] |
| Methanol | Moderate | High | Preferred solvent for converting salt to free base.[1] |
| Chloroform/DCM | Insoluble | High | Free base extraction and cage synthesis.[1] |
| DMSO | High | High | Universal solvent; difficult to remove.[1] |
Critical Handling Note: The free base is hygroscopic and sensitive to atmospheric
Core Protocol A: Activation (Salt-to-Base Conversion)
Why this matters: Most supramolecular cage syntheses (Schiff-base condensations) require the nucleophilic free amine. Using the salt directly with an added base (e.g., TEA) often introduces competitive salts that interfere with self-assembly or complicate purification.[1]
Reagents
-
TAMB·3HCl (1.0 g, 3.64 mmol)[1]
-
Sodium Hydroxide (NaOH), 5 M aqueous solution
-
Dichloromethane (DCM), HPLC grade[1]
-
Brine (saturated NaCl)
-
Anhydrous Sodium Sulfate (
)
Step-by-Step Methodology
-
Dissolution: Dissolve 1.0 g of TAMB·3HCl in the minimum amount of deionized water (~5–8 mL) in a 50 mL beaker.
-
Basification: Dropwise add 5 M NaOH while stirring until the pH reaches >12. The solution may become slightly cloudy or oily as the free amine separates.
-
Extraction: Transfer to a separatory funnel. Extract with DCM (
mL).-
Expert Tip: The free amine is benzylic and extracts well, but multiple extractions are required to ensure quantitative recovery from the high-pH aqueous phase.
-
-
Washing: Combine organic layers and wash once with a small volume (10 mL) of brine to remove residual bulk water.
-
Drying: Dry the organic phase over anhydrous
for 15 minutes. Filter off the solid.[3][4] -
Isolation: Concentrate under reduced pressure (rotary evaporator, <40°C).
-
Result: A pale yellow oil or low-melting solid.[1]
-
Validation:
( ) should show the disappearance of the broad ammonium protons (~8.5 ppm) and the appearance of a sharp singlet for the methylene groups (~3.9 ppm).
-
Core Protocol B: Dynamic Covalent Assembly of [2+3] Organic Cages
Application: Drug encapsulation, catalysis, and molecular separation.[1]
Mechanism: Reaction of the
Experimental Workflow Diagram
Figure 1: Workflow for the synthesis of [2+3] imine cages using TAMB.
Detailed Protocol
-
Stoichiometry Calculation: Precise 2:3 ratio (TAMB : Dialdehyde) is critical.[1]
-
Example: 2.0 eq TAMB (free base) + 3.0 eq Terephthalaldehyde.[1]
-
-
Solvent System: Chloroform (
) or Methanol ( ).-
Expert Insight:
often solubilizes the intermediates better, preventing premature precipitation of amorphous polymers.
-
-
Assembly:
-
Dissolve TAMB (0.2 mmol) in 40 mL
. -
Dissolve Dialdehyde (0.3 mmol) in 40 mL
. -
Mix solutions slowly. Final concentration should be low (~2–5 mM) to favor intramolecular cyclization over intermolecular polymerization.
-
-
Thermodynamic Correction: Add a catalytic amount of Trifluoroacetic acid (TFA) (approx 1 mol%). Stir at Room Temperature (RT) for 24–72 hours.
-
Why: Imine formation is reversible.[1] The acid catalyst speeds up the exchange, allowing the system to "error check" and find the thermodynamic minimum (the closed cage).
-
-
Validation (Self-Correction): Take an aliquot for
.-
Success: Simple, sharp spectrum indicating high symmetry. One imine proton signal (~8.2–8.5 ppm).
-
Failure: Broad peaks indicate oligomers. Heat the reaction to 50°C for 24h to drive reorganization.
-
-
Stabilization (Reduction): Once the imine cage is formed, add Sodium Borohydride (
, 10 eq) to reduce imines to amines.[1] This "locks" the cage structure, making it chemically robust (hydrolysis resistant).
Core Protocol C: Supramolecular Anion Recognition
Application: Sensing of phosphates (ATP/ADP) or environmental pollutants (nitrates).
Mechanism: The protonated TAMB·3HCl acts as a host, forming hydrogen bonds (
Experimental Setup (NMR Titration)
-
Host Solution: Prepare a
M solution of TAMB·3HCl in (buffered to pH 6.0 if necessary to ensure protonation state, though the salt itself is acidic). -
Guest Solution: Prepare a
M solution of the anion (e.g., Sodium Phosphate or Tetrabutylammonium chloride) in the same host solution.-
Expert Tip: Dissolving the guest in the host solution prevents dilution effects on the host concentration during titration.
-
-
Titration:
-
Record initial spectrum of Host (0 eq).
-
Add Guest aliquots (0.2 eq steps up to 2.0 eq, then 0.5 eq steps to 5.0 eq).
-
Mix and equilibrate for 2 mins between additions.
-
-
Data Analysis: Track the chemical shift change (
) of the benzylic methylene protons ( ).-
Plot
vs. [Guest] concentration. -
Fit to a 1:1 binding isotherm (using software like BindFit) to determine the Association Constant (
).
-
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Precipitate during Cage Synthesis | Kinetic trapping (Polymerization) | Increase dilution (go to 1 mM). Add more acid catalyst. Heat the reaction.[4][5][6] |
| Low Yield of Free Base | Incomplete extraction | Use |
| Broad NMR Signals | Dynamic exchange or aggregation | Run NMR at variable temperatures (VT-NMR).[1] If broad at RT, heat to 50°C to sharpen (fast exchange) or cool to -40°C (slow exchange). |
| Hygroscopicity | Absorption of water | Store TAMB·3HCl in a desiccator. Dry free base under high vacuum for >4h before use. |
References
-
Imine Cage Synthesis (Azulene derivatives): Ion, A. E., et al. "Azulene-Based Organic Cages Formed with 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene: Synthesis and Physicochemical Properties."[1] Thieme Connect.
-
Anion Binding & Tripodal Scaffolds: Custelcean, R. "Anion encapsulation and dynamics in self-assembled coordination cages."[1] Chemical Society Reviews, 2014.
-
Dynamic Covalent Chemistry Fundamentals: Belowich, M. E., & Stoddart, J. F.[1] "Dynamic imine chemistry." Chemical Society Reviews, 2012.
-
General Properties & Safety: PubChem Compound Summary for CID 12501546, 1,3,5-Tris(aminomethyl)benzene trihydrochloride.[1]
Sources
- 1. CAS 190779-64-7: 1,3,5-Tris(aminomethyl)-2,4,6-triethylben… [cymitquimica.com]
- 2. 1,3,5-Tris(aminomethyl)benzene trihydrochloride | C9H18Cl3N3 | CID 12501546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Programmable synthesis of organic cages with reduced symmetry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. article.sapub.org [article.sapub.org]
Application Note: 1,3,5-Tris(aminomethyl)benzene Trihydrochloride as a Rigid Aromatic Core in Dendrimer Synthesis
Introduction & Mechanistic Rationale
In the architectural design of dendritic macromolecules, the selection of the initiator core dictates the spatial geometry, internal void volume, and ultimate hydrodynamic radius of the resulting polymer. 1,3,5-Tris(aminomethyl)benzene (often abbreviated as TRAM), typically supplied as a stable trihydrochloride salt, is a highly symmetric, trifunctional aromatic scaffold. It serves as a superior workhorse core for the divergent synthesis of star-burst and polyamidoamine (PAMAM)-analogous dendrimers[1].
Unlike flexible aliphatic cores (e.g., ethylenediamine or ammonia), the central benzene ring of TRAM provides critical structural rigidity. This rigidity enforces a predefined tripodal orientation of the growing dendritic branches, minimizing steric back-folding[2]. For researchers and drug development professionals, this translates to a more uniform distribution of internal hydrophobic cavities, which is essential for consistent host-guest complexation and predictable pharmacokinetics[3].
Key Applications in Drug Development & Diagnostics
The unique geometry of TRAM-core dendrimers has driven their adoption in several advanced biomedical applications:
-
Targeted Drug Delivery: The rigid internal voids of TRAM-based dendrimers exhibit excellent encapsulation efficiencies for hydrophobic chemotherapeutics. The stable microenvironment enables the transport and controlled release of drugs like doxorubicin, while the highly functionalized surface allows for the conjugation of targeting ligands or siRNA[4].
-
MRI Contrast Agents: In diagnostic imaging, the TRAM scaffold is utilized to synthesize hexadentate and octadentate chelators, such as hydroxypyridinone (HOPO) derivatives[5]. These dendrimeric chelators tightly bind Gadolinium (Gd³⁺) or Iron (Fe³⁺), producing high-relaxivity contrast agents with superior thermodynamic stability and significantly reduced heavy-metal toxicity compared to linear chelates[6][7].
-
Molecular Receptors: The tripodal nature of the TRAM core makes it an ideal foundation for designing anion receptors, metallosurfactants, and complex supramolecular assemblies[2].
Quantitative Profiling of Dendrimer Generations
To monitor the iterative growth of TRAM-core dendrimers, it is critical to track the exponential increase in surface functionality and molecular weight. Table 1 summarizes the theoretical progression of PAMAM-analogous dendrimers synthesized from a TRAM core.
Table 1: Theoretical progression and physicochemical profiling of TRAM-core dendrimers.
| Generation | Terminal Groups | Surface Functionality | Approx. Molecular Weight (Da) | Primary Application / Role |
| Core | 3 | -NH₂ | 165.2 (Free base) | Synthesis Initiator |
| G0.5 | 6 | -COOCH₃ | ~681 | Intermediate / Precursor |
| G1.0 | 6 | -NH₂ | ~850 | Small Molecule Encapsulation |
| G1.5 | 12 | -COOCH₃ | ~1880 | Intermediate / Precursor |
| G2.0 | 12 | -NH₂ | ~2210 | MRI Scaffolding / siRNA Delivery |
Experimental Workflows & Protocols
The following protocols detail the divergent synthesis of a G1.0 dendrimer. As a Senior Application Scientist, I emphasize that dendrimer synthesis is unforgiving of incomplete conversions . Each step must be treated as a self-validating system before proceeding to the next generation.
Protocol 1: Free-Basing of 1,3,5-Tris(aminomethyl)benzene Trihydrochloride
-
Causality: The commercial trihydrochloride salt stabilizes the amines against premature oxidation. However, the protonated ammonium groups (-NH₃⁺) lack the lone electron pair required for nucleophilic attack. The salt must be neutralized to its free-base form to initiate the Michael addition.
-
Step-by-Step Method:
-
Dissolve 1.0 g of TRAM trihydrochloride in 10 mL of deionized water.
-
Add an excess of strongly basic anion exchange resin (e.g., Amberlite IRA-400, OH⁻ form) and stir gently for 2 hours, OR carefully titrate with 1M NaOH under cold conditions (4°C) until the pH reaches ~11.
-
Extract the free base using a chloroform/methanol (4:1 v/v) mixture. If using resin, filter the resin and lyophilize the aqueous filtrate.
-
Store the isolated free base under an inert argon atmosphere.
-
-
Self-Validation Check: Perform FTIR spectroscopy. The successful free-basing is confirmed by the disappearance of the broad -NH₃⁺ stretch (~3000 cm⁻¹) and the appearance of sharp -NH₂ doublets (~3300 and 3400 cm⁻¹).
Protocol 2: Divergent Synthesis of G0.5 (Ester-Terminated) via Michael Addition
-
Causality: The primary amines of the TRAM core undergo exhaustive conjugate addition with methyl acrylate. Because each primary amine has two reactive protons, it reacts with two equivalents of methyl acrylate. A massive molar excess of methyl acrylate is used to push the equilibrium to absolute completion, preventing "missing branch" structural defects that cause irreversible polydispersity in higher generations.
-
Step-by-Step Method:
-
Dissolve the free-base TRAM (1.0 eq) in anhydrous methanol under a nitrogen atmosphere.
-
Cool the reaction flask to 0°C in an ice bath.
-
Dropwise, add a large molar excess of methyl acrylate (15 eq).
-
Allow the reaction to warm to room temperature and stir in the dark for 48 hours. (Darkness prevents spontaneous radical polymerization of the acrylate).
-
Remove the unreacted methyl acrylate and methanol under reduced pressure (rotary evaporation) at 40°C.
-
-
Self-Validation Check: Analyze the crude product via ¹H NMR (CDCl₃). You must observe the complete disappearance of the core amine protons and the emergence of a sharp singlet at ~3.6 ppm, corresponding to the newly formed terminal methoxy (-OCH₃) groups.
Protocol 3: Synthesis of G1.0 (Amine-Terminated) via Amidation
-
Causality: The terminal ester groups of G0.5 are reacted with ethylenediamine (EDA) to create the next generation of primary amines. A massive excess of EDA (often >50 eq per ester) is critical. If the EDA concentration is too low, a single EDA molecule may react with two different ester groups, causing intermolecular cross-linking and catastrophic gelation of the batch.
-
Step-by-Step Method:
-
Dissolve the G0.5 dendrimer in anhydrous methanol.
-
Add the dendrimer solution dropwise to a vigorously stirring solution of anhydrous ethylenediamine (50 eq per ester group) chilled to 4°C.
-
Allow the reaction to proceed at room temperature for 72 hours under nitrogen.
-
Remove the bulk of the excess EDA via azeotropic distillation with a toluene/methanol mixture under high vacuum.
-
Purify the G1.0 product via dialysis (MWCO 500 Da) against deionized water for 48 hours to remove trace EDA and low-molecular-weight byproducts.
-
Lyophilize to obtain the G1.0 dendrimer as a pale, hygroscopic solid.
-
-
Self-Validation Check: Conduct a Ninhydrin test; a deep purple color confirms the presence of primary amines. Crucially, use MALDI-TOF Mass Spectrometry to verify the precise molecular weight (~850 Da). Any peaks at lower masses indicate incomplete amidation and require the batch to be re-subjected to EDA.
Structural Branching Workflow
Divergent synthesis workflow of dendrimers from a 1,3,5-Tris(aminomethyl)benzene core.
References
-
[1] WO1996002588A1 - Process for the preparation of dendrimers - Google Patents.
-
[5] Hydroxypyridinone Journey into Metal Chelation - SciSpace.[Link]
-
[3] US4568737A - Dense star polymers and dendrimers - Google Patents.
-
[4] Anticancer drug delivery systems based on specific interactions between albumin and polyglycerol - ResearchGate.[Link]
-
[6] Hydroxypyridinone Journey into Metal Chelation - SciSpace.[Link]
-
[7] Synthesis of Homochiral Tris(2-alkyl-2-aminoethyl)amine Derivatives from Chiral α-Amino Aldehydes and Their Application in the Synthesis of Water Soluble Chelators - ResearchGate.[Link]
Sources
- 1. WO1996002588A1 - Process for the preparation of dendrimers - Google Patents [patents.google.com]
- 2. supra.home.amu.edu.pl [supra.home.amu.edu.pl]
- 3. US4568737A - Dense star polymers and dendrimers - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
Application Note: High-Performance Polymer Cross-linking with 1,3,5-Tris(aminomethyl)benzene Trihydrochloride
Executive Summary
This guide details the utilization of 1,3,5-Tris(aminomethyl)benzene trihydrochloride (TAMB-3HCl) as a rigid, trifunctional cross-linking agent. Unlike flexible linear cross-linkers (e.g., PEG-diamines) or small molecule bifunctionals (e.g., ethylenediamine), TAMB introduces a
Key Advantages:
-
Geometric Rigidity: The benzene core restricts conformational freedom at the cross-link node, enhancing the storage modulus (
) of hydrogels. -
High Functionality: Three primary amine groups per molecule allow for higher cross-linking density at lower molar concentrations compared to diamines.
-
Bio-orthogonal Potential: The aromatic ring provides a scaffold for
- stacking interactions, potentially increasing drug loading capacity for aromatic therapeutics (e.g., Doxorubicin).
Chemical Profile & Handling
| Property | Specification |
| Compound Name | 1,3,5-Tris(aminomethyl)benzene trihydrochloride |
| CAS Number | 69146-57-2 (Salt form); 16369-05-4 (Free base) |
| Molecular Weight | 274.62 g/mol (Trihydrochloride salt) |
| Appearance | White to off-white crystalline powder |
| Solubility | Highly soluble in water, DMSO, Methanol |
| pKa (Estimated) | ~8.5 - 9.5 (Primary amines) |
| Storage | Hygroscopic.[1][2] Store at -20°C under desiccated conditions. |
Critical Pre-Protocol Consideration: Neutralization
The reagent is supplied as a trihydrochloride salt . Dissolving it in water yields a highly acidic solution (pH < 2.0).
-
Impact: The amine groups are fully protonated (
) and non-nucleophilic in this state. They cannot react with NHS-esters or aldehydes. -
Action: You must neutralize the salt in situ or dissolve it in a strong buffer (e.g., 0.1 M Borate, pH 8.5) to generate the reactive free amine species.
Mechanism of Action
The primary application involves coupling the amine groups of TAMB to carboxylic acid groups on polymers (e.g., Hyaluronic Acid, Alginate, Polyacrylic Acid) via carbodiimide chemistry.
Reaction Pathway (EDC/NHS Coupling)
Figure 1: Two-stage activation and cross-linking mechanism. Note the pH shift required between activation (acidic) and coupling (neutral/basic).
Experimental Protocols
Protocol A: Cross-linking Hyaluronic Acid (HA) Hydrogels
Target: Formation of a rigid, non-cytotoxic extracellular matrix (ECM) mimic.
Materials
-
Sodium Hyaluronate (MW 100 kDa - 1 MDa)
-
TAMB-3HCl (MW 274.62)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[3]
-
NHS (N-Hydroxysuccinimide)[3]
-
MES Buffer (0.1 M, pH 5.5)
-
Borate Buffer (0.1 M, pH 8.5) or PBS (10x, pH 7.4)
-
Dialysis Tubing (MWCO 3.5 kDa)
Step-by-Step Procedure
-
Polymer Solubilization:
-
Dissolve HA in 0.1 M MES buffer (pH 5.5) to a final concentration of 1% (w/v) (10 mg/mL).
-
Note: Stir overnight at 4°C to ensure complete hydration without shear degradation.
-
-
Activation (The "Prime" Step):
-
Add EDC and NHS to the HA solution.[3]
-
Molar Ratio: Target a ratio of 4:1:1 (EDC:NHS:COOH).
-
Stir for 15-30 minutes at room temperature.
-
Insight: Do not exceed 30 minutes; the NHS-ester hydrolyzes rapidly.
-
-
Cross-linker Preparation (Parallel Step):
-
Calculate the required mass of TAMB-3HCl based on the desired Degree of Cross-linking (DoC).
-
Stoichiometry: For 100% theoretical modification of activated sites, use a 1:3 molar ratio of TAMB:COOH (since TAMB has 3 amines).
-
Dissolve TAMB-3HCl in a small volume of 0.1 M Borate Buffer (pH 8.5) .
-
Check: Ensure the pH of this small volume is > 7.5. If not, adjust with 1N NaOH.
-
-
Coupling & Gelation:
-
Add the TAMB solution to the activated HA solution.
-
Rapid Mixing: Vortex immediately for 10 seconds. The high pH of the TAMB solution will raise the reaction mixture pH to ~7.0-7.4, initiating the amine-ester reaction.
-
Cast the mixture into molds (e.g., 24-well plate or syringe) immediately.
-
Incubate at 37°C for 2-4 hours or room temperature overnight.
-
-
Purification:
-
Remove hydrogels from molds.
-
Dialyze against dilute PBS or distilled water for 48 hours (change water 4-5 times) to remove urea byproducts, unreacted TAMB, and salts.
-
Protocol B: Hardening of Collagen/Gelatin Scaffolds
Target: Increasing thermal stability and resistance to enzymatic degradation.
-
Scaffold Prep: Prepare collagen sponges or gelatin fibers as per standard protocols.
-
Cross-linking Solution:
-
Prepare 50 mM MES (pH 5.5) containing 50 mM EDC and 25 mM NHS.
-
Immerse scaffold for 30 minutes.
-
-
TAMB Treatment:
-
Transfer scaffold to a solution of 10 mM TAMB-3HCl in PBS (pH 7.4) .
-
Incubate for 4-12 hours at room temperature.
-
-
Wash: Rinse extensively with 1M NaCl (to disrupt ionic bonds) followed by water.
Characterization & Validation
To ensure the protocol was successful, perform the following validation assays:
| Assay | Method | Expected Outcome |
| TNBS Assay | Colorimetric detection of free primary amines. | Low Absorbance. High cross-linking efficiency consumes free amines. If absorbance is high, cross-linking failed. |
| Swelling Ratio | Measure mass wet ( | Lower Ratio compared to non-cross-linked controls indicates a tighter network. |
| Rheology | Frequency sweep (0.1 - 10 Hz). |
Troubleshooting Guide
-
Problem: Gelation occurs too fast (instantly upon mixing).
-
Cause: Polymer concentration too high or pH jump too drastic.
-
Solution: Dilute the polymer to 0.5% or cool reagents to 4°C before mixing to slow kinetics.
-
-
Problem: No gelation (solution remains liquid).
-
Cause: TAMB-3HCl was not neutralized.
-
Solution: Verify pH of the final reaction mix is > 7.0. If acidic, the amine is protonated and inert.
-
-
Problem: Precipitate forms.
-
Cause: Electrostatic complexation between polyanion (HA) and polycation (TAMB) before covalent bonding.
-
Solution: Increase ionic strength (add 150 mM NaCl) during mixing to screen charge interactions.
-
Workflow Visualization
Figure 2: Operational workflow for hydrogel synthesis. Parallel preparation of the acidic polymer activation and basic cross-linker solution is crucial.
References
-
Chemical Identity & Properties
-
General HA Cross-linking Chemistry
-
EDC/NHS Coupling Protocols
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. Chapter 4: Zero-Length Crosslinkers. Link
-
-
Rigid Cross-linkers in Polymer Networks
-
Gong, J. P. (2010). Why are double network hydrogels so tough? Soft Matter, 6(12), 2583-2590. (Contextual reference for network topology). Link
-
Sources
- 1. 1,3,5-Tris(aminomethyl)benzene trihydrochloride | C9H18Cl3N3 | CID 12501546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. Crosslinking method of hyaluronic-based hydrogel for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2017001056A1 - Method for producing crosslinked hyaluronic acid - Google Patents [patents.google.com]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
1,3,5-Tris(aminomethyl)benzene trihydrochloride in antimalarial drug design
Application Note: 1,3,5-Tris(aminomethyl)benzene as a Multivalent Scaffold in Antimalarial Drug Design
Executive Summary
The emergence of multidrug-resistant Plasmodium falciparum strains requires novel therapeutic strategies that move beyond simple monomeric inhibitors. 1,3,5-Tris(aminomethyl)benzene trihydrochloride (TAMB-3HCl) offers a unique
Unlike linear polyamines, the rigid aromatic core of TAMB pre-organizes ligands in a tripodal geometry. This spatial arrangement is critical for two high-value mechanisms:
-
G-Quadruplex Stabilization: The tripodal shape perfectly matches the geometry of parasitic telomeric G-quadruplexes, inhibiting DNA replication.
-
Multivalent Heme Binding: Displaying three quinoline pharmacophores increases avidity for free heme, exponentially enhancing the inhibition of hemozoin formation compared to monomeric drugs like chloroquine.
This guide details the protocol for utilizing TAMB-3HCl to synthesize trimeric quinoline conjugates ("Tris-Quinolines") and validates their efficacy through heme polymerization and G-quadruplex melting assays.
Chemical Foundation & Scaffolding Logic
| Property | Specification | Application Relevance |
| Compound | 1,3,5-Tris(aminomethyl)benzene trihydrochloride | Core Nucleophilic Scaffold |
| CAS | 69146-57-2 | Verified Identity |
| Geometry | Trigonal Planar ( | Matches G-quartet surface topology |
| Functionality | 3 | Ready for |
| Role | "Hub" for Multivalency | Amplifies binding affinity via the Chelate Effect |
The "Inverse-Design" Advantage: Most literature utilizes 1,3,5-tris(bromomethyl)benzene to attach amine ligands. However, using the amine-core (TAMB) allows researchers to directly couple commercially available electrophilic pharmacophores (e.g., 4,7-dichloroquinoline) without requiring intermediate ligand synthesis. This streamlines library generation.
Experimental Protocols
Protocol A: Synthesis of Tris(7-chloroquinolin-4-yl) Conjugates
Objective: To synthesize a trimeric chloroquine analogue by reacting TAMB-3HCl with 4,7-dichloroquinoline via Nucleophilic Aromatic Substitution (
Materials:
-
1,3,5-Tris(aminomethyl)benzene trihydrochloride (1.0 eq)
-
4,7-Dichloroquinoline (3.3 eq)
-
Diisopropylethylamine (DIPEA) (6.0 eq) - Crucial for neutralizing HCl salts
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or 1-Pentanol
-
Microwave Reactor (Optional but recommended for yield)
Step-by-Step Methodology:
-
Free Base Generation (In Situ):
-
In a reaction vessel, suspend 1,3,5-Tris(aminomethyl)benzene trihydrochloride (1 mmol, 274 mg) in 5 mL of DMF.
-
Add DIPEA (6 mmol, ~1.05 mL) dropwise. Stir at RT for 15 mins until the suspension clears/homogenizes.
-
Note: The trihydrochloride salt is insoluble in non-polar solvents; DMF/DIPEA ensures the amine nucleophiles are active.
-
-
Coupling Reaction:
-
Add 4,7-Dichloroquinoline (3.3 mmol, 654 mg).
-
Method A (Thermal): Heat to reflux (130-140°C) for 24–48 hours under
atmosphere. Monitor by TLC (10% MeOH in DCM). -
Method B (Microwave - Preferred): Seal vessel.[1] Irradiate at 150°C for 30–60 minutes (High Absorption setting).
-
-
Work-up & Purification:
-
Pour the reaction mixture into 50 mL of ice-cold 1M NaOH (aq). The product will precipitate as a crude solid.
-
Filter and wash copiously with water to remove excess DIPEA and salts.
-
Purification: Recrystallize from Ethanol/DMF or perform Flash Chromatography (Silica gel, Gradient: DCM
10% MeOH/DCM with 1% ).
-
-
Characterization Check:
-
Look for the disappearance of the primary amine signal in IR/NMR.
-
Verify Mass: Expected
approx. 660–670 Da depending on exact formula.
-
Protocol B: In Vitro Heme Polymerization Inhibition Assay
Objective: To quantify the ability of the Tris-conjugate to block hemozoin formation, the primary mechanism of quinoline antimalarials.
Reagents:
-
Hemin chloride (dissolved in DMSO)
-
Acetate buffer (0.5 M, pH 5.0)
-
Tween-20 (to mimic lipid environment)
Procedure:
-
Preparation: Prepare a 100
M stock solution of Hemin. -
Incubation: In a 96-well plate, mix:
-
100
L Hemin solution -
100
L Test Compound (Tris-conjugate) at varying concentrations (0.1 M – 100 M). -
Control: Chloroquine (Positive), Solvent only (Negative).
-
-
Initiation: Add Tween-20 and incubate at 37°C for 24 hours.
-
Quantification:
-
Add Pyridine/Hepes buffer to dissolve unpolymerized heme.
-
Centrifuge to pellet the insoluble hemozoin (polymer).
-
Wash pellet with buffer.
-
Dissolve pellet in 0.1 M NaOH and measure Absorbance at 405 nm.
-
-
Analysis: Lower absorbance indicates inhibition of polymerization. Calculate
.-
Expectation: The Tris-conjugate should show a lower
(higher potency) than monomeric chloroquine due to multivalent binding.
-
Protocol C: G-Quadruplex FRET Melting Assay
Objective: To determine if the scaffold stabilizes parasitic telomeric DNA (G4), a secondary lethal mechanism.
Materials:
-
FRET-labeled oligonucleotide:
-FAM- -TAMRA- (Mimicking P. falciparum telomere). -
Buffer: 10 mM Lithium Cacodylate (pH 7.2), 10 mM KCl, 90 mM LiCl.
Procedure:
-
Annealing: Heat the oligonucleotide to 90°C for 5 mins, then cool slowly to RT to form the G-quadruplex structure.
-
Setup: In a qPCR plate, mix 0.2
M labeled DNA with 1 M, 5 M, and 10 M of the Tris-conjugate. -
Melting: Run a melt curve from 25°C to 95°C (1°C/min step) monitoring FAM emission.
-
Result: Calculate
(Shift in melting temperature).-
Significance: A
indicates significant stabilization. The symmetry of TAMB typically yields high stabilization values ( ).
-
Mechanism of Action Visualization
Figure 1: The dual-action mechanism of TAMB-derived antimalarials. The scaffold enables simultaneous attack on metabolic (heme) and genetic (DNA) pathways.
Data Interpretation & Troubleshooting
Table 1: Expected Performance Metrics
| Assay | Metric | Interpretation | Troubleshooting |
| Synthesis | Yield | > 60% is good for trimerization. | If low, switch to Microwave or use Phenol melt method. Ensure DIPEA is fresh. |
| Heme Binding | Aim for < 1 | If activity is low, the linker length (aminomethyl) may be too short. Consider a spacer (e.g., ethylenediamine). | |
| G4 Melting | > 10°C is a "Hit". | If |
Critical Note on Solubility: Tris-conjugates can be hydrophobic. For biological assays, dissolve the final compound in 100% DMSO to make a 10 mM stock, then dilute into aqueous media. If precipitation occurs in media, formulate as a mesylate or lactate salt.
References
-
Albenque-Rubio, S., et al. (2023). "Synthesis and Antimalarial Evaluation of New 1,3,5-tris[(4-(Substituted-aminomethyl)phenyl)methyl]benzene Derivatives: A Novel Alternative Antiparasitic Scaffold."[2] Molecules.
-
Guillon, J., et al. (2024). "Design, Synthesis, and In Vitro Antimalarial Evaluation of New 1,3,5-Tris[(4-(Substituted-Aminomethyl)Phenoxy)Methyl]Benzenes." Pharmaceuticals.[3][4][5][6][7]
- Musonda, C.C., et al. (2004). "Chloroquine-based agents for the treatment of malaria." Journal of Medicinal Chemistry. (Foundational text on 4-aminoquinoline synthesis via 4,7-DCQ).
- Muller, S., et al. (2010). "G-quadruplexes as targets for antiparasitic drug design." Future Medicinal Chemistry. (Context for tripodal scaffold utility).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 2,3,8-Trisubstituted Quinolines with Antimalarial Activity | Medicines for Malaria Venture [mmv.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dia.malariaworld.org [dia.malariaworld.org]
High-Fidelity Synthesis and Application of 1,3,5-Tris(aminomethyl)benzene Scaffolds in Molecular Recognition
[1]
Introduction: The Power of C3 Symmetry
In the field of supramolecular chemistry, the 1,3,5-tris(aminomethyl)benzene (TAMB) scaffold represents a "privileged structure." Its rigid benzene core, combined with three radially disposed amine arms, provides perfect
However, the commercial availability of this scaffold as the trihydrochloride salt (TAMB·3HCl) presents a specific technical challenge. While the salt is stable and easy to store, it is chemically inert for functionalization. The critical first step in any workflow involves liberating the free amine without exposing it to atmospheric CO₂, which rapidly forms insoluble carbamates.
This guide details the protocols for handling TAMB·3HCl, synthesizing tripodal urea-based anion receptors, and validating their binding affinity via NMR titration.
Handling & Preparation: Liberating the Scaffold
Objective: Convert stable 1,3,5-tris(aminomethyl)benzene trihydrochloride into its reactive free-base form for acylation or urea formation.
Protocol 1: Anaerobic Free-Basing of TAMB·3HCl
Context: The free amine is a strong nucleophile but also a "CO₂ sponge." Standard extraction on an open bench often leads to cloudiness (carbamate formation) and lower yields in subsequent steps.
Materials:
-
TAMB·3HCl (CAS: 69146-57-2)[1]
-
Sodium Hydroxide (NaOH), 4M aqueous solution
-
Dichloromethane (DCM), HPLC grade
-
Anhydrous Sodium Sulfate (
) -
Argon or Nitrogen line
Procedure:
-
Dissolution: Suspend 1.0 g of TAMB·3HCl in 10 mL of deionized water. Stir until fully dissolved (solution will be acidic, pH ~1-2).
-
Basification: Cool the solution to 0°C. Dropwise add 4M NaOH until pH > 12. The solution may become slightly cloudy as the free amine separates.
-
Extraction: Extract immediately with DCM (
mL).-
Critical Step: Do not shake vigorously to avoid stable emulsions; invert gently.
-
-
Drying: Combine organic layers and dry over anhydrous
for 10 minutes. -
Isolation: Filter the solution into a round-bottom flask under a stream of argon.
-
Concentration: Evaporate the solvent under reduced pressure.
-
Checkpoint: The product should be a clear to pale yellow oil or low-melting solid. If it turns white and chalky, it has absorbed CO₂.
-
-
Storage: Use immediately for the next step. Do not store the free base for >24 hours unless sealed in an ampoule under inert gas.
Application: Synthesis of Tripodal Urea Receptors
Rationale: Urea moieties are excellent hydrogen bond donors (
Protocol 2: Synthesis of a Tris(urea) Anion Receptor
Target: 1,3,5-Tris[(N'-phenylureido)methyl]benzene. Mechanism: Nucleophilic addition of the TAMB primary amines to phenyl isocyanate.
Workflow Diagram:
Figure 1: Synthetic workflow for converting the hydrochloride salt into a functional tripodal receptor.
Procedure:
-
Setup: Dissolve the freshly prepared TAMB free base (1.0 equiv, from Protocol 1) in anhydrous DCM (0.1 M concentration) under nitrogen.
-
Addition: Add Phenyl Isocyanate (3.3 equiv) dropwise via syringe.
-
Note: A slight excess (10%) ensures complete functionalization of all three arms.
-
-
Reaction: Stir at room temperature for 12 hours. The product often precipitates out of DCM due to the formation of strong intermolecular hydrogen bond networks.
-
Work-up:
-
If precipitate forms: Filter the white solid and wash copiously with DCM to remove excess isocyanate.
-
If soluble: Evaporate solvent and trituruate the residue with acetonitrile (MeCN).
-
-
Purification: Recrystallize from DMSO/Water or hot Methanol if necessary.
-
Characterization: Confirm structure via
H NMR. Look for the diagnostic urea protons (two singlets or doublets around 6.0–9.0 ppm, depending on solvent).
Validation: Determining Binding Constants ( )
Rationale: To prove the scaffold works as a receptor, you must quantify its affinity for anions (e.g.,
Protocol 3: H NMR Titration (Constant Host Method)
Context: This protocol minimizes error caused by dilution. Instead of adding a pure guest solution, you add a guest solution that also contains the host at the same concentration.
Materials:
-
Host: Tris(urea) receptor (from Protocol 2).
-
Guest: Tetrabutylammonium chloride (TBACl) or TBA-dihydrogen phosphate.
-
Why TBA? The bulky cation (
) does not compete for binding, unlike or .
-
-
Solvent: DMSO-
(highly polar, competitive) or (non-polar, strong binding).-
Expert Insight: Start with DMSO-
+ 0.5% water to ensure solubility and mimic "wet" competitive environments.
-
Step-by-Step:
-
Stock H (Host): Prepare 600
L of Host solution (e.g., 2 mM) in an NMR tube. -
Stock G (Guest): Prepare 2 mL of Guest solution (e.g., 20–50 mM) using Stock H as the solvent.
-
Result: [Guest] = High, [Host] = 2 mM.
-
-
Initial Scan: Acquire the
H NMR of the pure Host (0 equiv guest). -
Titration Loop:
-
Data Analysis:
-
Track the chemical shift (
) of the urea NH protons. -
Plot
vs. [Guest]. -
Fit data to a 1:1 binding isotherm (Equation 1) using global fitting software like BindFit.
-
Binding Logic Diagram:
Figure 2: Logical flow of a binding event translating into analytical data.
Quantitative Data Summary: Typical Binding Values
Values below are representative for tris(urea) TAMB receptors in DMSO-
| Anion (TBA Salt) | Binding Constant ( | Selectivity Trend |
| Chloride ( | 10 – 100 | Moderate |
| Phosphate ( | 500 – 5,000 | High (Tetrahedral match) |
| Sulfate ( | > 10,000 | Very High (Charge density) |
| Nitrate ( | < 10 | Low (Planar/Weak) |
Note: In non-competitive solvents like
References
-
Synthesis of TAMB Scaffold
-
Martínez-Máñez, R., & Sancenón, F. (2003). Fluorogenic and Chromogenic Chemosensors and Reagents for Anions. Chemical Reviews, 103(11), 4419–4476. Link
-
-
Urea Receptor Protocols
-
Custelcean, R., et al. (2005). Anion Separation with Tripodal Urea Receptors. Journal of the American Chemical Society, 127(46), 16362–16363. Link
-
-
Binding Constant Determination
-
Thordarson, P. (2011). Determining association constants from titration experiments in supramolecular chemistry. Chemical Society Reviews, 40(3), 1305-1323. Link
-
-
Data Analysis Tools
-
BindFit: Online tools for supramolecular data analysis. Link
-
Sources
- 1. 1,3,5-Tris(aminomethyl)benzene trihydrochloride | C9H18Cl3N3 | CID 12501546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The measurement of binding affinities by NMR chemical shift perturbation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Spectroscopy Evidence of 1,3,5-Tris(4-carboxyphenyl)benzene Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tris(indolyl)methene molecule as an anion receptor and colorimetric chemosensor: tunable selectivity and sensitivity for anions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Facilitating functionalization of benzene-1,3,5-tricarboxamides by switching amide connectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing MOF Synthesis with 1,3,5-Tris(aminomethyl)benzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3,5-Tris(aminomethyl)benzene for the synthesis of Metal-Organic Frameworks (MOFs). This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and optimize your experimental outcomes. As Senior Application Scientists, we have structured this guide to reflect the causal relationships in MOF synthesis, ensuring that each recommendation is grounded in established scientific principles.
Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the synthesis, activation, and characterization of MOFs using the tritopic amine linker, 1,3,5-Tris(aminomethyl)benzene.
Synthesis & Crystallinity
Q1: My reaction resulted in an amorphous powder or no precipitate at all. What are the likely causes and how can I resolve this?
A: This is a common issue that typically points to problems with nucleation and crystal growth kinetics. Several factors could be at play:
-
Solvent System: The choice of solvent is critical. High-boiling point, polar aprotic solvents like N,N-Dimethylformamide (DMF) or N,N-Diethylformamide (DEF) are often used to solubilize the metal salts and organic linkers.[1] If the reagents are not fully dissolved before heating, precipitation will be favored over crystallization. The solvent also plays a templating role, and changing the solvent can lead to different framework structures.[1]
-
Temperature and Reaction Time: Solvothermal synthesis, a common method for MOF formation, requires heating the reaction mixture in a sealed vessel.[2][3] If the temperature is too low, the reaction may not have enough energy to proceed. If it's too high, it can accelerate kinetics to a point where an amorphous powder rapidly precipitates. Reaction times are also variable; insufficient time may lead to low yield, while excessive time at high temperatures can sometimes lead to less stable or decomposed phases.[3][4]
-
Reagent Concentration and Ratio: The concentration of your metal precursor and 1,3,5-Tris(aminomethyl)benzene linker is crucial. If concentrations are too high, rapid precipitation can occur, preventing the formation of an ordered crystalline structure. The metal-to-linker ratio also dictates the final topology of the MOF.[5] It is advisable to start with established literature protocols and then systematically vary the concentrations.
Q2: The Powder X-Ray Diffraction (PXRD) pattern of my product shows broad peaks or doesn't match the expected structure. How can I improve crystallinity?
A: Poor crystallinity is often a result of reaction kinetics that are too fast, leading to the formation of many small or disordered crystallites.
-
Introduction of Modulators: A highly effective strategy is to introduce a "modulator," which is typically a monofunctional ligand like a monocarboxylic acid (e.g., formic acid, acetic acid).[2][6] Modulators compete with the multitopic 1,3,5-Tris(aminomethyl)benzene linker for coordination to the metal centers.[2][7] This competition slows down the overall reaction rate, promoting the formation of larger, more ordered crystals.[2] The acidity and concentration of the modulator are key parameters to optimize.[6][8][9]
-
Optimizing Temperature Profile: Instead of a rapid ramp to the final reaction temperature, consider a slower heating rate or a multi-stage heating process. Similarly, allowing the reaction to cool slowly can improve crystal quality.
-
Solvent Effects: The polarity and coordination ability of the solvent can influence the deprotonation of the linker and the stability of the metal-linker coordination bonds, thereby affecting crystallinity.
Q3: I am observing a very low yield of my target MOF. What experimental parameters should I adjust?
A: Low yield indicates that the reaction equilibrium has not been driven sufficiently toward product formation or that the product is partially soluble in the mother liquor.
-
Reaction Time and Temperature: The most straightforward approach is to increase the reaction time or temperature. A study on MOF-5 synthesis showed that varying heating time from 12 to 144 hours and temperature from 105°C to 140°C significantly impacted the yield and crystal quality.[3][4]
-
Reagent Ratios: Systematically screen different metal-to-linker ratios. While a stoichiometric ratio is a good starting point, an excess of one reagent can sometimes drive the reaction to completion.
-
pH of the Reaction Mixture: The amine groups of 1,3,5-Tris(aminomethyl)benzene make the linker basic. The pH of the solution can affect the deprotonation of any coordinating groups and the stability of the metal clusters. While not always explicitly controlled, the choice of solvent and the presence of modulators can influence the pH.
The Role of the Amine Linker
Q4: How does the amine functionality of 1,3,5-Tris(aminomethyl)benzene specifically influence the synthesis and properties of the MOF?
A: The primary amine groups are not just structural components; they impart specific chemical properties to the linker and the resulting MOF.
-
Basicity and Reactivity: The amine groups are basic and can be protonated. This basicity can influence the overall pH of the synthesis mixture. Furthermore, these amine groups can serve as sites for post-synthetic modification, allowing for the covalent attachment of other functional molecules after the MOF has been formed.[10]
-
Interaction with Guest Molecules: The amine groups can form hydrogen bonds and act as basic sites, which can enhance the adsorption of acidic gases like CO2.[11][12] This functionality is a key reason for using amine-containing linkers in applications like carbon capture.[13][14]
-
Potential for Side Reactions: Under certain solvothermal conditions, particularly at high temperatures, amine groups can potentially react with solvents like DMF. It is important to be aware of possible side reactions that could alter the linker structure.
Activation & Characterization
Q5: My Brunauer-Emmett-Teller (BET) surface area is significantly lower than expected for a porous material. What could have gone wrong during the activation process?
A: A low surface area is almost always due to the incomplete removal of guest molecules (solvents) from the pores or the collapse of the framework during activation.[15][16]
-
Ineffective Solvent Exchange: The high-boiling point solvents used for synthesis (like DMF) are difficult to remove by simple heating under vacuum.[15] It is crucial to perform a thorough solvent exchange with a more volatile, low-surface-tension solvent (e.g., ethanol, acetone, or dichloromethane) before thermal activation.[15][16] This process minimizes the capillary forces that can cause the pores to collapse as the solvent evaporates.[15]
-
Activation Temperature: The activation temperature must be high enough to remove the exchanged solvent but not so high as to cause thermal decomposition of the framework. Thermogravimetric Analysis (TGA) is essential for determining the thermal stability of your MOF and selecting an appropriate activation temperature.[11]
-
Incomplete Desolvation: Even after solvent exchange, residual high-boiling point solvent molecules can remain coordinated to the metal sites, blocking the pores.[15][16] The kinetics of this final desolvation step can be slow.
Q6: My Thermogravimetric Analysis (TGA) curve shows a significant weight loss at a lower temperature than the expected decomposition of the framework. What does this signify?
A: This indicates the presence of trapped solvent molecules within the pores. The initial weight loss in a TGA trace for a MOF typically corresponds to the removal of guest and coordinated solvent molecules.[11] A large weight loss in the range of 50-200°C is common and represents this desolvation process. The subsequent, more significant weight loss at higher temperatures (e.g., >300°C) corresponds to the decomposition of the organic linker and the collapse of the framework. If the initial weight loss is excessive, it may point to a highly solvated structure or inefficient activation.
Troubleshooting Guides & Protocols
General Solvothermal Synthesis Protocol
This protocol provides a starting point for the synthesis of a MOF using 1,3,5-Tris(aminomethyl)benzene. It should be optimized for your specific metal precursor and desired framework.
Step-by-Step Methodology:
-
Reagent Preparation: In separate vials, dissolve the metal salt (e.g., Zinc Nitrate, Copper Nitrate) and the 1,3,5-Tris(aminomethyl)benzene linker in an appropriate solvent (e.g., DMF).
-
Mixing: Combine the two solutions in a Teflon-lined autoclave or a sealed glass vial. The total volume should not exceed 50-70% of the vessel's capacity.
-
Modulator Addition (Optional): If using a modulator, add the specified amount to the reaction mixture at this stage.
-
Sealing and Heating: Securely seal the reaction vessel and place it in a programmable oven. Heat the mixture to the desired temperature (typically 80-150°C) for a specified duration (12-72 hours).[3]
-
Cooling: Allow the vessel to cool slowly to room temperature.
-
Isolation: Collect the crystalline product by centrifugation or filtration.
-
Washing: Wash the product several times with the synthesis solvent (e.g., DMF) to remove unreacted starting materials, followed by a volatile solvent like ethanol or methanol.
Improving Crystallinity with Modulators
Modulators are key to controlling the kinetics of MOF formation.[6][7]
Protocol:
-
Follow the General Solvothermal Synthesis Protocol.
-
Before sealing the reaction vessel, add a molar excess of a monocarboxylic acid modulator relative to the metal precursor.
-
The amount of modulator needed is highly system-dependent. A good starting point is often 10-50 equivalents of modulator with respect to the metal salt.
Table 1: Common Modulators and Their Effects
| Modulator | Typical Concentration (equivalents vs. metal) | Primary Effect | Reference |
| Acetic Acid | 20 - 100 | Increases crystal size, can introduce defects | [9][17] |
| Formic Acid | 20 - 100 | Can lead to larger, more defined crystals | [9][17] |
| Trifluoroacetic Acid | 10 - 50 | Stronger acid, can significantly slow kinetics and create defects | [8][9] |
| Benzoic Acid | 10 - 50 | Can influence crystal morphology and size | [18] |
Framework Activation via Solvent Exchange
Proper activation is essential to achieve high porosity.
Protocol:
-
Initial Wash: After isolating the as-synthesized MOF, wash it 3-4 times with fresh DMF to remove impurities from the bulk solution.
-
Solvent Exchange: Decant the DMF and immerse the MOF powder in a volatile solvent with a low surface tension, such as ethanol or acetone. Let it soak for at least 3-6 hours.
-
Repeat Exchange: Repeat the previous step 3-5 times with fresh exchange solvent to ensure the complete removal of the high-boiling point synthesis solvent.[15]
-
Drying: After the final wash, decant the solvent and dry the MOF under a high vacuum (e.g., using a Schlenk line or a vacuum oven).
-
Thermal Activation: Gently heat the MOF under vacuum to a temperature below its decomposition point (determined by TGA) for several hours to remove the final traces of the exchange solvent.
Visualizations and Data Summary
Logical Workflow Diagrams
Caption: General workflow for MOF synthesis and activation.
Caption: Troubleshooting guide for poor crystallinity.
Data Summary Tables
Table 2: Influence of Reaction Parameters on MOF Properties
| Parameter | Effect on Crystallinity | Effect on Yield | Effect on Particle Size | Effect on Surface Area |
| Temperature | Can improve or decrease; optimum range exists[3] | Generally increases with temperature to a point[4] | Higher temperature can lead to larger crystals, but too high can cause rapid precipitation | Indirectly; better crystallinity often leads to higher achievable surface area |
| Time | Longer times can improve crystallinity[3] | Generally increases with time | Can lead to larger, more defined crystals | Not a direct effect, but related to achieving a stable, crystalline phase |
| Solvent | Highly influential; affects solubility and coordination[1] | Depends on product solubility in the chosen solvent | Can influence morphology and size | Indirectly; can template different pore structures |
| Modulator | Generally improves by slowing kinetics[2][9] | Can sometimes decrease yield by competing with linker | Tends to increase particle size | Can create beneficial defects, sometimes increasing porosity[8][19] |
Table 3: Key Characterization Techniques for MOFs
| Technique | Information Provided |
| Powder X-Ray Diffraction (PXRD) | Confirms crystallinity and phase purity; allows comparison to known structures.[1][11] |
| Brunauer-Emmett-Teller (BET) Analysis | Measures the specific surface area and provides information on pore size and volume.[11][20] |
| Thermogravimetric Analysis (TGA) | Determines thermal stability and quantifies solvent content within the pores.[11] |
| Scanning Electron Microscopy (SEM) | Visualizes crystal morphology, size, and size distribution.[11][20] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the presence of the organic linker and its functional groups within the framework. |
References
-
Gaikwad, S., Cheedarala, R. K., Gaikwad, R., Kim, S., & Han, S. (2021). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Applied Sciences, 11(21), 9856. [Link]
-
McGuire, C. V., & Forgan, R. S. (2017). Role of Modulators in Controlling the Colloidal Stability and Polydispersity of the UiO-66 Metal–Organic Framework. ACS Applied Materials & Interfaces. [Link]
-
Fakhfouri, A., et al. (2023). Effect of Modulation and Functionalization of UiO-66 Type MOFs on Their Surface Thermodynamic Properties and Lewis Acid–Base Behavior. ResearchGate. [Link]
-
Lyu, J., et al. (2022). Post Synthetic Amine Functionalization of MOF-808 for CO2 Sorption via Ligand Exchange and Michael Addition. OSTI.GOV. [Link]
-
Wang, X., et al. (2019). Synthesis and Applications of Isoreticular Metal–Organic Frameworks IRMOFs-n (n = 1, 3, 6, 8). Crystal Growth & Design, 19, 7439−7462. [Link]
-
Gaikwad, S., et al. (2021). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Applied Sciences. [Link]
-
Gaikwad, S., et al. (2021). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. ResearchGate. [Link]
-
Zhang, Y., et al. (2021). Classification and role of modulators on crystal engineering of metal organic frameworks (MOFs). Coordination Chemistry Reviews. [Link]
-
Rambabu, K., et al. (2023). Metal organic framework (MOF): Synthesis and fabrication for the application of electrochemical sensing. Environmental Engineering Research. [Link]
-
Kalu, E. E., et al. (2021). A Review on Metal- Organic Frameworks (MOFS), Synthesis, Activation, Characterisation and Application. Oriental Journal of Chemistry. [Link]
-
Mulyati, T., Ediati, R., & Nadjib, M. (2015). Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. Institut Teknologi Sepuluh Nopember. [Link]
-
Mulyati, T., et al. (2015). Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. ResearchGate. [Link]
-
Lee, J., et al. (2022). Effects of Acid Modulators on the Microwave-Assisted Synthesis of Cr/Sn Metal-Organic Frameworks. MDPI. [Link]
-
Gaikwad, S., et al. (2021). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. UNIST Scholarworks. [Link]
-
Zhang, Y., et al. (2016). Modulator Effects on the Water-Based Synthesis of Zr/Hf Metal–Organic Frameworks. Crystal Growth & Design. [Link]
-
Lee, H., et al. (2021). MOFganic Chemistry: Challenges and Opportunities for Metal-Organic Frameworks in Synthetic Organic Chemistry. PMC. [Link]
-
Fulmer, G. R., et al. (2023). In Situ Observation of Solvent Exchange Kinetics in a MOF with Coordinatively Unsaturated Sites. Journal of the American Chemical Society. [Link]
-
Pang, J., et al. (2020). Sequential Linker Installation in Metal–Organic Frameworks. PMC. [Link]
-
Wang, K., et al. (2020). Harnessing solvent effects to integrate alkylamine into metal–organic frameworks for exceptionally high CO2 uptake. Journal of Materials Chemistry A. [Link]
-
Siegelman, R. L., et al. (2017). The Chemistry of CO2 Capture in an Amine-Functionalized Metal–Organic Framework under Dry and Humid Conditions. Journal of the American Chemical Society. [Link]
-
Fulmer, G. R., et al. (2023). In Situ Observation of Solvent Exchange Kinetics in a MOF with Coordinatively Unsaturated Sites. PubMed. [Link]
-
CD Bioparticles. (n.d.). MOF Synthesis Methods: A Comprehensive Guide to Structure-Property Control. CD Bioparticles. [Link]
-
Pang, J., et al. (2020). Sequential Linker Installation in Metal–Organic Frameworks. Accounts of Chemical Research. [Link]
-
Strebel, T., et al. (2015). Synthesis and post-synthetic modification of amine-, alkyne-, azide- and nitro-functionalized metal–organic frameworks based on DUT-5. Dalton Transactions. [Link]
Sources
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- 2. ossila.com [ossila.com]
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- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. MOFganic Chemistry: Challenges and Opportunities for Metal-Organic Frameworks in Synthetic Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and post-synthetic modification of amine-, alkyne-, azide- and nitro-functionalized metal–organic frameworks based on DUT-5 - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT02276B [pubs.rsc.org]
- 11. Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs | MDPI [mdpi.com]
- 12. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 13. osti.gov [osti.gov]
- 14. Harnessing solvent effects to integrate alkylamine into metal–organic frameworks for exceptionally high CO2 uptake - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. In Situ Observation of Solvent Exchange Kinetics in a MOF with Coordinatively Unsaturated Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. mse.sysu.edu.cn [mse.sysu.edu.cn]
- 20. researchgate.net [researchgate.net]
Improving the stability of polymers cross-linked with 1,3,5-Tris(aminomethyl)benzene
Welcome to the Technical Support Center for 1,3,5-Tris(aminomethyl)benzene (TAMB) cross-linked polymers. As a C3-symmetric, trifunctional primary aliphatic/aromatic amine, TAMB is highly valued for generating tightly cross-linked networks, including high-
This guide provides field-proven troubleshooting strategies and validated protocols to enhance the thermal, chemical, and mechanical stability of your TAMB-based polymer systems.
Section 1: Diagnostic FAQs & Troubleshooting
Q1: Why do my TAMB-cured epoxy networks exhibit a lower-than-expected Glass Transition Temperature (
Q2: My TAMB-based imine COFs or organic cages degrade rapidly in aqueous or humid environments. How can I improve their hydrolytic stability? A2: Imine bonds formed by the condensation of TAMB with dialdehydes are dynamically reversible and highly susceptible to nucleophilic attack by water, leading to hydrolysis. Solution: You must shift the system from kinetic to thermodynamic control, or chemically lock the linkages.
-
Thermodynamic Control (Solvent-Assisted Linkage Exchange - SALE): Prolonged solvothermal annealing in the presence of an acid catalyst allows kinetically trapped amorphous domains to rearrange into a highly crystalline lattice. High crystallinity restricts water diffusion to the imine bonds.
-
Post-Synthetic Modification (PSM): Chemically reduce the reversible imine linkages to robust secondary amines using a reducing agent like NaBH₄[3]. This converts the dynamic covalent network into a kinetically stable amine network.
Q3: The TAMB cross-linked polymer is extremely brittle and prone to micro-cracking under mechanical stress. How can I improve toughness without sacrificing stability? A3: The rigid benzene core of TAMB creates networks with very low free volume. When subjected to stress, the inability of the polymer chains to undergo conformational changes leads to brittle failure. Solution: Introduce a flexible co-crosslinker. Blending TAMB with an ether-group-containing aliphatic diamine (e.g., polyetheramines or 3,6-dioxaoctane-1,8-diamine) introduces flexible segments that can dissipate mechanical energy, preventing micro-crack propagation while maintaining the high thermal stability and compressive strength imparted by the TAMB nodes[2][4].
Section 2: Experimental Methodologies & Protocols
Protocol 1: Optimized Step-Cure Thermal Workflow for TAMB-Epoxy Networks
Objective: Maximize the degree of conversion (
Methodology:
-
Stoichiometric Mixing: Combine TAMB and the epoxy prepolymer (e.g., Bisphenol A diglycidyl ether, DGEBA) at an exact 1:1 stoichiometric ratio of amine hydrogen to epoxy equivalent weight.
-
Degassing: Degas the mixture under vacuum (<10 mbar) for 15 minutes at room temperature to remove entrapped air, which can cause oxidative voids.
-
B-Staging (Initial Cure): Cure the mixture at 60°C for 2 hours. Causality: This low-temperature stage allows for linear chain extension and branching while keeping the reaction rate slow enough to delay the gel point, maximizing network homogeneity.
-
Post-Curing (Vitrification Override): Ramp the temperature at 2°C/min to 150°C and hold for 3 hours. Causality: Heating the system above its ultimate
provides the polymer chains with sufficient thermal energy to overcome steric hindrance, allowing trapped functional groups to react completely. -
Controlled Cooling: Cool to room temperature at a rate of
1°C/min to prevent the buildup of internal thermal stresses that cause micro-cracking.
Protocol 2: Post-Synthetic Reduction of TAMB-Imine Cages/COFs
Objective: Convert hydrolytically unstable imine bonds into highly stable secondary amine bonds[3].
Methodology:
-
Suspension: Suspend 100 mg of the synthesized TAMB-imine COF or cage in 20 mL of anhydrous methanol.
-
Reduction: Slowly add an excess of Sodium Borohydride (NaBH₄, ~10 equivalents per imine bond) to the suspension at 0°C under an inert argon atmosphere.
-
Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. Causality: The hydride nucleophilically attacks the imine carbon, permanently reducing the double bond. The slow addition at 0°C prevents violent hydrogen gas evolution and localized heating that could damage the porous framework.
-
Quenching & Washing: Quench the reaction with 0.1 M HCl, filter the solid, and wash extensively with water and methanol.
-
Validation: Confirm reduction via Solid-State ¹³C NMR (disappearance of the imine carbon peak at ~160 ppm and appearance of the secondary amine carbon peak at ~50 ppm).
Section 3: Quantitative Data Presentation
The following table summarizes the stability improvements achieved when applying the optimized protocols to TAMB cross-linked systems compared to standard processing methods.
| Material System | Processing Method | Degree of Conversion ( | Hydrolytic Retention (7 Days) | Primary Failure Mode | |
| TAMB-DGEBA Epoxy | Standard Cure (80°C, 4h) | 82% | 115 | N/A | Premature Thermal Degradation |
| TAMB-DGEBA Epoxy | Step-Cure Protocol (Protocol 1) | >98% | 158 | N/A | Stable (No unreacted amines) |
| TAMB-Imine COF | Standard Solvothermal | N/A | N/A | < 15% | Rapid Hydrolysis |
| TAMB-Amine COF | Post-Synthetic Reduction (Protocol 2) | N/A | N/A | > 99% | Stable (Robust amine bonds) |
| TAMB-Epoxy Blend | Co-crosslinker (Polyetheramine) | >95% | 135 | N/A | Ductile Yielding (Toughened) |
Section 4: System Workflows and Mechanistic Pathways
Mechanistic pathway of TAMB cross-linking: steric hindrance, vitrification, and defect formation.
Optimized step-cure thermal workflow for TAMB-epoxy networks to override vitrification.
References
1.[1] Phase Change-Mediated Capture of Carbon Dioxide from Air with a Molecular Triamine Network Solid. ResearchGate. [Link] 2.[2] EP3336120A1 - Epoxy resin adhesive with a high compressive strength. Google Patents. 3.[4] US8455100B2 - Aldimines comprising hydroxyl groups, and compositions containing them. Google Patents. 4.[3] Covalent Organic Cages in Catalysis. ACS Publications. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. EP3336120A1 - Epoxy resin adhesive with a high compressive strength - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US8455100B2 - Aldimines comprising hydroxyl groups, and compositions containing aldimine - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting 1,3,5-Tris(aminomethyl)benzene Trihydrochloride Solubility
Welcome to the Technical Support Center. This guide is designed for researchers, materials scientists, and drug development professionals encountering solubility bottlenecks with 1,3,5-Tris(aminomethyl)benzene trihydrochloride. While this trifunctional building block is highly sought after for synthesizing Covalent Organic Frameworks (COFs), Metal-Organic Frameworks (MOFs), and highly cross-linked polyamides[1], its salt form presents unique solvation challenges in organic synthesis.
Part 1: Causality & Mechanism (Why is my compound insoluble?)
Understanding the physical chemistry of your reagents is the first step in troubleshooting. 1,3,5-Tris(aminomethyl)benzene is typically supplied as a trihydrochloride salt to prevent atmospheric oxidation and spontaneous polymerization.
The strong ionic crystal lattice energy of this salt means it is highly soluble in high-dielectric aqueous media but practically insoluble in low-dielectric organic solvents (such as DMF, DCM, or THF)[2]. When you add the trihydrochloride salt directly to an organic solvent, the solvent molecules lack the thermodynamic driving force to separate the ammonium cations from the chloride anions, resulting in a cloudy, unreactive suspension.
To solubilize the compound for organic reactions, you must break the ionic lattice by deprotonating the primary ammonium groups. This shifts the equilibrium to the neutral "free base" form, which readily dissolves in polar aprotic solvents.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why does my 1,3,5-Tris(aminomethyl)benzene trihydrochloride form a persistent cloudy suspension in DMF? A: You are observing the undissolved ionic salt. DMF cannot solvate the trihydrochloride lattice. To resolve this, you must perform an in situ neutralization by adding a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
Q2: How much base do I need to add to achieve complete solubility? A: Stoichiometrically, one molecule of the trihydrochloride salt requires exactly 3.0 equivalents of base just to neutralize the three HCl molecules. However, to drive the equilibrium entirely to the free base and ensure a sufficiently basic environment for subsequent coupling reagents (like HATU or EDC), we strongly recommend using 4.0 to 6.0 equivalents of DIPEA[2].
Q3: Can I pre-extract the free base using an aqueous workup instead of neutralizing in situ? A: It is highly discouraged. The free base of 1,3,5-Tris(aminomethyl)benzene is extremely water-soluble and highly polar. Attempting a liquid-liquid extraction (e.g., aqueous NaOH and DCM) will result in severe product loss to the aqueous layer. In situ neutralization is the field-proven standard for this specific compound[1].
Q4: I am synthesizing an imine-linked Covalent Organic Framework (COF). Will adding DIPEA ruin my acid-catalyzed condensation? A: Yes, if not accounted for. Imine COF synthesis relies on reversible exchange typically catalyzed by acetic acid[1]. If you use the trihydrochloride salt, you must first neutralize it with DIPEA to achieve solubility. Afterward, you must carefully adjust the pH by adding excess acetic acid to re-establish the acidic conditions required for imine formation. Alternatively, source the pre-formed free base specifically for COF synthesis.
Part 3: Quantitative Data: Solubility & Reagent Equivalents
| Chemical Form | Ideal Solvents | Base Required for Solubilization | Primary Use Case |
| Trihydrochloride Salt | Water, Aqueous Buffers | 0.0 eq | Aqueous cross-linking, biological assays, storage. |
| Free Base (In Situ) | DMF, DMSO, DCM, THF | 4.0 - 6.0 eq (DIPEA/TEA) | Amidation (HATU/EDC), Isocyanate coupling. |
| Free Base (Pre-formed) | DMF, DMSO, DCM, Alcohols | 0.0 eq | COF synthesis (acid-catalyzed imine condensation)[3]. |
Part 4: Experimental Protocol: In Situ Neutralization and Amidation Workflow
This protocol utilizes a self-validating methodology to ensure your starting material is fully solubilized before introducing expensive coupling reagents.
Objective: Solubilize 1,3,5-Tris(aminomethyl)benzene trihydrochloride for a trifunctional peptide coupling or cross-linking reaction. Reagents: 1,3,5-Tris(aminomethyl)benzene·3HCl (1.0 eq), DIPEA (6.0 eq), Carboxylic Acid Partner (3.3 eq), HATU (3.3 eq), Anhydrous DMF.
-
Step 1: Suspension Formation. Add 1.0 eq of 1,3,5-Tris(aminomethyl)benzene·3HCl to a flame-dried round-bottom flask. Add anhydrous DMF to achieve a 0.1 M concentration.
-
Observation: The mixture will immediately form a cloudy white suspension.
-
-
Step 2: Base-Mediated Lattice Dissociation. Dropwise add 6.0 eq of N,N-Diisopropylethylamine (DIPEA) to the vigorously stirring suspension at room temperature.
-
Step 3: Self-Validation Checkpoint. Stir the mixture for 10–15 minutes.
-
Validation: The suspension must transition to a clear, homogeneous solution. The physical clearance of the solution validates the complete deprotonation of the ammonium lattice into the soluble free base. If turbidity persists, verify the anhydrous integrity of your DMF or add an additional 0.5 eq of DIPEA. Do not proceed to Step 4 until the solution is entirely clear.
-
-
Step 4: Electrophile Activation. In a separate vial, dissolve the Carboxylic Acid Partner (3.3 eq) and HATU (3.3 eq) in anhydrous DMF. Stir for 5 minutes to form the active OAt ester.
-
Step 5: Cross-Linking / Amidation. Transfer the activated ester solution dropwise into the clear triamine solution. Monitor the reaction via LC-MS or TLC until the free base is fully consumed.
Part 5: Troubleshooting Workflow Diagram
Workflow for troubleshooting the solubility of 1,3,5-Tris(aminomethyl)benzene trihydrochloride.
Part 6: References
-
Phase Change-Mediated Capture of Carbon Dioxide from Air with a Molecular Triamine Network Solid Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]
-
Unprecedented Route to Amide-Functionalized Double-Decker Silsesquioxanes Using Carboxylic Acid Derivatives and a Hydrochloride Salt Source: Inorganic Chemistry (ACS Publications) URL:[Link]
Sources
Validation & Comparative
Comparative Scaffolding: 1,3,5-Tris(aminomethyl)benzene (TAMB) vs. Mesitylene in Supramolecular Architectures
Executive Summary: The Silent Core vs. The Active Grasper
In supramolecular chemistry, the benzene ring is the ubiquitous stage upon which molecular recognition plays out. However, the choice between 1,3,5-trimethylbenzene (Mesitylene) and its functionalized progeny, 1,3,5-Tris(aminomethyl)benzene (TAMB) , represents a fundamental divergence in design philosophy.
-
Mesitylene is the "Silent Core." It provides steric bulk, hydrophobicity, and a rigid
symmetry. It is primarily a scaffold for steric gearing or a non-polar solvent that forces other molecules to aggregate. -
TAMB is the "Active Grasper." It retains the
symmetry but introduces flexible, nucleophilic arms ( ). It is a privileged platform for constructing tripodal receptors, molecular capsules, and anion sensors.
This guide objectively compares these two scaffolds, detailing why you would synthesize the difficult TAMB rather than settling for the commodity Mesitylene, backed by experimental protocols.
Structural & Physicochemical Comparison
The fundamental difference lies in the interaction potential of the substituents.
| Feature | Mesitylene (1,3,5-Trimethylbenzene) | 1,3,5-Tris(aminomethyl)benzene (TAMB) |
| Formula | ||
| Substituent Nature | Hydrophobic, Steric, Inert | Hydrophilic, H-Bond Donor/Acceptor, Nucleophilic |
| Symmetry | Rigid | Flexible |
| Primary Interaction | Hydrogen Bonding, Metal Coordination | |
| Solubility | Non-polar (Hexane, Toluene) | Polar (Methanol, Water, DMSO) |
| Role in Assembly | Spacer, Stopper, Solvent | Ligand, Receptor Core, Gelator |
The "Steric Gearing" Effect
Mesitylene is often used to enforce "alternating" conformations in crowded molecules (e.g., hexasubstituted benzenes). However, its methyl groups are chemically inert. TAMB, conversely, uses its methylene bridges (
Critical Application: Anion Recognition
The "Killer App" for TAMB.
While Mesitylene is invisible to anions, TAMB is the precursor to some of the most potent anion receptors known. By converting the amines to ureas or thioureas, the scaffold creates a "tripodal cleft."
Representative Performance Data (Anion Binding)
Comparison of Association Constants (
| Host Scaffold | Functional Group | Target: Phosphate ( | Target: Chloride ( | Mechanism |
| Mesitylene | Methyl (None) | ~0 (No binding) | ~0 (No binding) | None |
| TAMB | Tris-Urea Derivative | > 10,000 | ~ 550 | 6-point H-bonding |
| Benzene | Mono-Urea (Control) | ~ 150 | ~ 20 | 2-point H-bonding |
Insight: The TAMB scaffold provides the chelate effect. Three weak urea-anion interactions sum up to a massive binding affinity, a phenomenon impossible with the mesitylene core alone.
Experimental Protocols
Protocol A: Synthesis of TAMB from Mesitylene
Since TAMB is expensive/hard to source, most labs synthesize it. This is the standard "Bromination-Azide-Reduction" route.
Reagents: Mesitylene, N-Bromosuccinimide (NBS), Sodium Azide (
Workflow:
-
Radical Bromination:
-
Reflux Mesitylene (10 g) with NBS (3.3 equiv) in
(or Benzotrifluoride as a green alternative) with AIBN initiator. -
Result: 1,3,5-Tris(bromomethyl)benzene. Recrystallize from hexane.
-
-
Nucleophilic Substitution:
-
Reduction (Staudinger or Hydride):
-
Method: Add
(3.5 equiv) in THF/Water. Stir at RT for 24h. -
Purification: Acid-base extraction. Acidify to pH 1 (impurities stay in organic), wash, then basify aqueous layer to pH 14 and extract TAMB into DCM.
-
Protocol B: NMR Titration for Binding Constants
To validate the superiority of a TAMB-derivative over Mesitylene.
Objective: Determine
-
Host Stock: Prepare 2.0 mM solution of TAMB-receptor in DMSO-d6.
-
Guest Stock: Prepare 200 mM solution of TBA-Chloride (Tetrabutylammonium salt) in the Host Stock solution (this keeps host concentration constant during titration).
-
Titration:
-
Take 0.5 mL Host solution in NMR tube.
-
Record initial
NMR. Focus on the NH urea protons (usually > 8 ppm). -
Add aliquots of Guest stock (0, 0.2, 0.5, 1.0 ... up to 10.0 equivalents).
-
Record NMR after each addition.
-
-
Analysis: Plot
(chemical shift change) vs. Concentration. Fit to a 1:1 binding isotherm (using software like BindFit).
Visualizing the Logic
Synthesis & Decision Pathway
This diagram illustrates the synthetic evolution from the commodity chemical (Mesitylene) to the functional tool (TAMB) and the decision logic for their use.
Figure 1: Synthetic pathway transforming the inert Mesitylene scaffold into the active TAMB platform.
Mechanism of Action: The Tripodal Grasp
How TAMB derivatives achieve high affinity compared to the Mesitylene baseline.
Figure 2: The "Tripodal Grasp" mechanism. TAMB allows convergent orientation of binding groups; Mesitylene does not.
References
-
Custelcean, R. (2014). Urea-functionalized tripodal anion receptors based on the 1,3,5-substituted benzene scaffold.[3] Chemical Society Reviews.
-
Steed, J. W., & Atwood, J. L. (2009). Supramolecular Chemistry, 2nd Edition. (General reference for binding constant determination protocols).
-
Hof, F., & Wang, X. (2012).[4] Analyzing the abilities of 1,3,5-triethylbenzene- and 1,3,5-trimethylbenzene-based scaffolds. Beilstein Journal of Organic Chemistry.[4]
-
Pittelkow, M. (2013). Simple Procedures for the Preparation of 1,3,5-Substituted 2,4,6-Trimethoxybenzenes. Synlett.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. (How) does 1,3,5-triethylbenzene scaffolding work? Analyzing the abilities of 1,3,5-triethylbenzene- and 1,3,5-trimethylbenzene-based scaffolds to preorganize the binding elements of supramolecular hosts and to improve binding of targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Dynamics and X-ray Crystallography of Flexible Tripodal Scaffolds: A Comparison Guide on 1,3,5-Tris(aminomethyl)benzene (TAMB)
As a Senior Application Scientist specializing in structural chemistry, I frequently encounter a critical design fork in supramolecular engineering: should one utilize a rigid or a flexible linker?
1,3,5-Tris(aminomethyl)benzene (TAMB, also crystallographically denoted as TriH) is a premier example of a flexible tripodal scaffold. The presence of methylene (-CH₂-) spacers between the central benzene core and the terminal amine groups fundamentally alters its crystallographic fate compared to rigid analogues like 1,3,5-tris(4-aminophenyl)benzene (TAPB). This guide objectively compares the structural performance of TAMB-based networks against rigid alternatives, providing field-proven crystallographic workflows and experimental data.
Causality in Scaffold Selection: Flexibility vs. Rigidity
The decision to use TAMB over a rigid analogue dictates the thermodynamic behavior of the resulting crystal lattice.
-
TAMB (Flexible): The methylene hinges allow the terminal amine groups to rotate out-of-plane, breaking the strict planarity of the benzene core[1]. This conformational freedom enables dense, multidirectional intermolecular hydrogen bonding. Crucially, this flexibility permits TAMB to undergo cooperative phase transitions. For instance, upon exposure to humid air, crystalline TAMB rapidly absorbs CO₂ to form a porous ammonium carbamate network solid (TriHCO₂), achieving a record CO₂ capacity of up to 8.9 mmol/g under direct air capture (DAC) conditions[2].
-
TAPB (Rigid): In contrast, rigid linkers like TAPB enforce extended planarity. TAPB is extensively utilized to construct 2D Covalent Organic Frameworks (COFs) via imine condensation[3]. While these rigid structures yield exceptionally high surface areas stabilized by strong π-π stacking, they lack the dynamic, switch-like phase-change capability seen in TAMB[4]. Their interaction with gases like CO₂ relies strictly on passive physisorption rather than cooperative chemisorption[3].
Comparative Crystallographic Data Summary
To objectively compare these scaffolds, the following table summarizes their structural and performance metrics based on recent crystallographic data:
| Property | 1,3,5-Tris(aminomethyl)benzene (TAMB / TriH) | 1,3,5-Tris(4-aminophenyl)benzene (TAPB) |
| Structural Nature | Flexible (methylene hinges allow rotation) | Rigid (extended phenyl rings enforce planarity) |
| Primary Application | Phase-change network solids, POM linkers | 2D/3D Covalent Organic Frameworks (COFs) |
| CO₂ Capture Mechanism | Cooperative chemisorption (Ammonium carbamate)[1] | Physisorption (Pore filling)[3] |
| Peak CO₂ Capacity | Up to 8.9 mmol/g (under humid DAC conditions)[2] | ~1.12 mmol/g (at 1 bar, 273 K)[3] |
| Porosity Generation | Dynamic (induced by guest insertion/phase change) | Permanent (intrinsic to rigid framework)[4] |
| Crystallographic Challenge | Managing positional disorder of flexible arms | Resolving interpenetration and pore collapse |
Self-Validating Experimental Protocols for X-ray Crystallography
A robust crystallographic protocol must be a self-validating system. The following workflows detail the characterization of TAMB in two distinct environments, emphasizing the causality behind each experimental choice.
Protocol A: In-Situ Crystallography of TAMB Phase Transition (TriH to TriHCO₂)
Causality Check: Why use simulated air at 60% relative humidity? Computational and crystallographic analyses reveal that water lowers the activation barrier for CO₂ insertion. A water molecule hydrogen-bonds in the transition state associated with N-C bond formation, enabling the phase transition from a dense solid to a porous carbamate network[2].
-
Sample Preparation: Synthesize phase-pure TriH. Load a high-quality single crystal of TriH into a specialized environmental X-ray capillary attached to a diffractometer equipped with a controlled-humidity gas flow cell.
-
Baseline Diffraction: Collect a full single-crystal X-ray diffraction (SCXRD) dataset under a dry N₂ stream at 298 K to establish the baseline TriH structure. Ensure the resolution extends to at least 0.8 Å to accurately locate the highly mobile amine hydrogen atoms.
-
Humid CO₂ Exposure: Switch the gas stream to simulated air (400 ppm CO₂) at 60% relative humidity. Monitor the phase transition via rapid, low-angle unit cell screening every 5 minutes.
-
Structure Solution of the Carbamate Network: Once the unit cell stabilizes, collect the full dataset of the new TriHCO₂ phase. The solved structure will reveal a molecular ammonium carbamate network where CO₂ insertion at one amine site is charge-balanced by an adjacent ammonium group[1].
-
Validation: Validate the structure by confirming the O···N intermolecular hydrogen bond distances, which should self-assemble between 2.75 Å and 2.90 Å[1].
Protocol B: Co-Crystallization of TAMB with Nanosized Polyoxometalates (POMs)
Causality Check: Why use a flexible linker for rigid POMs? Large inorganic clusters like the[Mo₃₆O₁₁₂(H₂O)₁₆]⁸⁻ anion possess complex, rigid steric contours. The flexibility of the methylene hinges allows the TAMB cations to adapt their conformation, acting as protonated hydrogen-bond donors to mediate crystal packing without forcing the POM into a strained coordinate geometry[5].
-
Precursor Assembly: Dissolve the Mo₃₆ precursor in an aqueous buffer (pH ~4.0) to maintain the structural integrity of the polyoxometalate cluster.
-
Linker Addition: Slowly diffuse a solution of TAMB (protonated to its triammonium form using dilute HCl) into the Mo₃₆ solution.
-
Crystallization: Allow the system to stand at room temperature for 7–14 days. The slow evaporation rate ensures that the hydrogen-bonded network achieves its global thermodynamic minimum, preventing amorphous precipitation.
-
Diffraction and Refinement: Mount the resulting crystal. During refinement, apply appropriate geometric restraints (e.g., DFIX, SADI) to the flexible methylene-amine arms of TAMB, as they will likely exhibit positional disorder within the large interstitial voids of the Mo₃₆ framework[5].
Structural Workflow Visualization
The following diagram maps the divergent crystallographic pathways of flexible TAMB versus rigid TAPB when subjected to different supramolecular environments.
Workflow comparing the structural fate of flexible TAMB vs. rigid TAPB in supramolecular chemistry.
References
1.[5] Title: Crystal Engineering with[Mo36O112(H2O)16]8− Anion as Nanosized Building Block. Source: ResearchGate. URL: 2.[2] Title: Phase Change-Mediated Capture of Carbon Dioxide from Air with a Molecular Triamine Network Solid. Source: nlr.gov (Journal of the American Chemical Society). URL: 3.[1] Title: Phase Change-Mediated Capture of Carbon Dioxide from Air with a Molecular Triamine Network Solid | Journal of the American Chemical Society. Source: ACS Publications. URL: 4.[3] Title: Aromatic Amine-Functionalized Covalent Organic Frameworks (COFs) for CO2/N2 Separation | ACS Applied Materials & Interfaces. Source: ACS Publications. URL: 5.[4] Title: A study of contemporary progress relating to COF materials for CO2 capture and fixation reactions. Source: RSC Publishing. URL:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. docs.nlr.gov [docs.nlr.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A study of contemporary progress relating to COF materials for CO 2 capture and fixation reactions - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00143H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Alternatives to 1,3,5-Tris(aminomethyl)benzene as a tripodal linker
The following guide provides a technical comparison of alternatives to 1,3,5-Tris(aminomethyl)benzene (TAMB), structured for researchers in supramolecular chemistry, materials science, and drug development.
Executive Summary
1,3,5-Tris(aminomethyl)benzene (TAMB) is a standard
This guide evaluates three distinct classes of alternatives that solve specific limitations of TAMB:
-
The Conjugated Scaffold: 1,3,5-Tris(4-aminophenyl)benzene (TAPB) – For expanded pore sizes and electronic conjugation.
-
The Flexible Chelator: Tris(2-aminoethyl)amine (Tren) – For cost-effective metal coordination and aqueous solubility.[1]
-
The Pre-organized Host: 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene – For high-affinity host-guest binding via steric gearing.
The Benchmark: 1,3,5-Tris(aminomethyl)benzene (TAMB)
Before selecting an alternative, it is critical to understand the baseline properties of TAMB to ensure the replacement matches your functional requirements.
-
Core Geometry: Planar benzene ring with methylene "hinges" (
symmetry). -
Reactivity: Benzyl amine (
). Highly nucleophilic; forms imines readily but these can be hydrolytically unstable compared to anilines. -
Primary Limitation: The synthesis requires the reduction of 1,3,5-tricyanobenzene. This step often demands high-pressure hydrogenation (Raney Ni) or
, which can yield difficult-to-separate byproducts or incomplete reductions.
Comparative Analysis of Alternatives
Option A: The Conjugated Scaffold (TAPB)
Molecule: 1,3,5-Tris(4-aminophenyl)benzene Best For: Covalent Organic Frameworks (COFs), large-pore MOFs, and electronic materials.
Technical Distinction: Unlike TAMB, which presents benzyl amines, TAPB presents aryl amines (anilines). This drastically changes the electronic properties.
-
Basicity: Anilines (
) are significantly less basic than benzyl amines ( ). -
Imine Chemistry: Schiff bases formed from TAPB are generally more stable (due to conjugation) but require acid catalysis to form.
-
Geometry: The "arms" are extended by phenyl rings, increasing the diameter of resulting cages or pores by ~4–6 Å.
Option B: The Flexible Chelator (Tren)
Molecule: Tris(2-aminoethyl)amine Best For: Metal coordination complexes, aqueous applications, and cost-sensitive synthesis.
Technical Distinction: Tren replaces the planar benzene core with a tetrahedral tertiary nitrogen.
-
Geometry:
pyramidal geometry (tetrahedral center) vs. the planar core of TAMB. This promotes the formation of tetrahedral cages ( ) rather than the cylindrical or prismatic shapes often favored by benzene cores. -
Solubility: Miscible with water; eliminates the solubility struggles of aromatic linkers.
Option C: The Pre-organized Host (Triethyl-TAMB)
Molecule: 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene Best For: Anion receptors and high-affinity encapsulation.
Technical Distinction: This is the "upgraded" version of TAMB. The steric bulk of the ethyl groups on the 2,4,6 positions forces the aminomethyl arms to orient to the same side of the benzene ring (the abab or aaaa conformation).
-
Thermodynamics: This "steric gearing" pre-organizes the binding pocket, reducing the entropic cost of guest binding. Binding affinities for anions can be 10–17x higher than unsubstituted TAMB.
Summary Data Table
| Feature | TAMB (Benchmark) | TAPB (Conjugated) | Tren (Flexible) | Triethyl-TAMB (Pre-organized) |
| Amine Type | Benzyl ( | Aniline (Aryl) | Aliphatic ( | Benzyl ( |
| Basicity ( | ~9.5 | ~4.6 | ~10.0 | ~9.5 |
| Rigidity | Semi-Rigid | Rigid (Extended) | Flexible | Rigid (Pre-organized) |
| Geometry | Planar Core | Planar Extended | Tetrahedral | Planar (Gearing effect) |
| Solubility | MeOH, DMSO | THF, Dioxane | Water, MeOH | |
| Primary Use | General Cages | COFs/MOFs | Metal Ligand | Anion Sensing |
Decision Matrix: Selecting the Right Linker
The following logic flow helps determine the correct alternative based on your experimental constraints.
Figure 1: Decision tree for selecting a tripodal amine linker based on structural and functional requirements.
Experimental Protocols
Protocol A: Synthesis of TAPB (The Conjugated Alternative)
Rationale: Unlike the difficult nitrile reduction for TAMB, TAPB can be synthesized via the acid-catalyzed trimerization of 4-aminoacetophenone. This is a robust, self-validating reaction where the product precipitates.
Materials:
-
4-Aminoacetophenone (1.0 eq)
-
Ethanol (Solvent)[2]
-
Silicon Tetrachloride (
) or /Pyrosulfate (Catalyst)
Workflow:
-
Setup: Dissolve 4-aminoacetophenone (e.g., 20 mmol) in absolute ethanol (50 mL) in a round-bottom flask equipped with a drying tube.
-
Catalysis: Cool to 0°C. Dropwise add
(20 mmol) or concentrated . Caution: Exothermic. -
Reaction: Reflux the mixture for 10–12 hours . The solution will darken as the conjugated system forms.
-
Workup: Cool to room temperature. Pour the mixture into ice water. Neutralize with 10% NaOH solution until pH ~8.
-
Purification: A yellow/brown precipitate will form. Filter and wash extensively with water (to remove salts) and cold ethanol. Recrystallize from THF or Dioxane.
-
Validation:
-
NMR (DMSO-
): Look for the central benzene singlet at ppm and the disappearance of the methyl ketone signal. -
Visual: Product is a bright yellow powder (indicative of extended conjugation).
-
NMR (DMSO-
Protocol B: Binding Validation (TAMB vs. Triethyl-TAMB)
Rationale: To verify the "pre-organization" advantage of Triethyl-TAMB over TAMB, a simple
Workflow:
-
Host Preparation: Dissolve
of Host (TAMB or Triethyl-TAMB) in (or DMSO- if solubility is poor). -
Guest Addition: Add aliquots of Tetrabutylammonium Chloride (TBACl) (0.2 – 5.0 equivalents).
-
Observation: Monitor the chemical shift of the NH protons .
-
TAMB: Expect moderate downfield shifts (
) and broad peaks due to conformational exchange. -
Triethyl-TAMB: Expect sharp, significant downfield shifts (
) at lower equivalents, indicating tight, slow-exchange binding locked by the ethyl "walls."
-
References
-
Pittelkow, M. (2013). Simple Procedures for the Preparation of 1,3,5-Substituted 2,4,6-Trimethoxybenzenes. Retrieved from [Link]
-
Abdollahi, S., & Mostaghni, F. (2012).[2] Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. International Journal of Materials and Chemistry.[2] Retrieved from [Link]
Sources
A Comparative Guide to 1,3,5-Tris(aminomethyl)benzene in Gas Adsorption: Performance, Protocols, and Perspectives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of gas adsorption technologies, particularly for carbon capture and purification applications, the choice of amine functionalization agent is paramount to the performance and viability of the adsorbent material. While established polyamines such as polyethyleneimine (PEI) and tetraethylenepentamine (TEPA) have been extensively studied, emerging molecules like 1,3,5-Tris(aminomethyl)benzene (TAMB) offer a unique structural motif that warrants in-depth evaluation. This guide provides a comprehensive comparison of TAMB's performance against common alternatives, supported by experimental data and detailed protocols, to aid researchers in the selection and design of next-generation adsorbent materials.
The Structural Rationale: Why Consider 1,3,5-Tris(aminomethyl)benzene?
1,3,5-Tris(aminomethyl)benzene is a primary amine with a rigid trigonal core, a feature that distinguishes it from linear or branched polyamines. This unique geometry can, in theory, lead to a more ordered and accessible presentation of amine sites when grafted onto a porous support. This contrasts with the often-convoluted and potentially inaccessible amine groups within the complex structures of long-chain polymers like PEI. The rigid benzene core of TAMB can also enhance the thermal stability of the resulting adsorbent, a critical factor for the energy-intensive regeneration cycles in industrial applications.[1]
Performance Benchmarking: TAMB vs. The Field
A direct, comprehensive side-by-side comparison of TAMB with other amines under identical conditions is not yet prevalent in the published literature. However, by collating data from various studies on amine-functionalized adsorbents, we can construct a comparative framework. The following table summarizes typical performance metrics for adsorbents functionalized with TAMB, PEI, and TEPA. It is crucial to note that the performance is highly dependent on the support material, amine loading, and testing conditions.
| Adsorbent Functionalization | Support Material | CO₂ Adsorption Capacity (mmol/g) | Adsorption Temperature (°C) | CO₂ Concentration | Cyclic Stability | Reference(s) |
| 1,3,5-Tris(aminomethyl)benzene (TAMB) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Polyethyleneimine (PEI) | Mesoporous Silica | 1.1 - 4.5 | 25 - 90 | 0.04% - 100% | Stable with some reported capacity loss | [2][3] |
| MIL-101(Cr) | ~3.6 | 25 | 15% | Good | [4][5] | |
| Tetraethylenepentamine (TEPA) | Mesoporous Silica | 1.81 - 5.82 | 60 - 75 | 15% - 100% | Stable with some reported capacity loss | [2][6] |
| Biochar | ~2.82 | Not Specified | Not Specified | Good | [7] | |
| Tris(2-aminoethyl)amine (TAEA) | MIL-101(Cr) | ~1.5 times > MIL-101(Cr) | 0 | Not Specified | Good over 10 cycles | [8] |
Analysis of Performance Metrics:
-
CO₂ Adsorption Capacity: Both PEI and TEPA have demonstrated high CO₂ adsorption capacities, with TEPA often exhibiting slightly higher values.[2][6] The performance of these polymeric amines is heavily influenced by their molecular weight and branching, which affects the density and accessibility of amine sites.[3] While specific data for TAMB is not available, its high density of primary amine groups on a compact molecule suggests a potentially high theoretical capacity.
-
Thermal and Chemical Stability: A significant challenge for amine-based adsorbents is their stability over numerous adsorption-desorption cycles, especially in the presence of oxygen and acidic gases like SO₂ and NO₂.[6] The benzyl-amine structure, similar to the core of TAMB, has been noted for its thermal and hydrothermal stability at elevated temperatures. However, oxidative degradation can occur at moderate temperatures (above 70 °C).[3][9] This suggests that while TAMB-functionalized materials may possess good thermal robustness, their performance in real-world flue gas streams containing oxygen needs to be carefully evaluated.
-
Kinetics and Regenerability: The rigid structure of TAMB could facilitate faster CO₂ diffusion to the active amine sites compared to the more tortuous paths within a polymer matrix. This could translate to faster adsorption and desorption kinetics, reducing the overall cycle time and energy penalty for regeneration.
Experimental Protocols: A Guide to Evaluation
To facilitate further research and direct comparison, this section provides standardized, step-by-step methodologies for the synthesis and evaluation of amine-functionalized adsorbents.
Synthesis of TAMB-Functionalized Mesoporous Silica
This protocol outlines a typical wet impregnation method for functionalizing a porous silica support with 1,3,5-Tris(aminomethyl)benzene.
Materials:
-
Mesoporous silica (e.g., MCM-41, SBA-15)
-
1,3,5-Tris(aminomethyl)benzene (TAMB)
-
Methanol (or other suitable solvent)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Support Activation: Dry the mesoporous silica support in a vacuum oven at 120 °C for 12 hours to remove any adsorbed water.
-
Amine Solution Preparation: Dissolve a predetermined amount of TAMB in methanol to achieve the desired amine loading on the support.
-
Impregnation: Add the activated silica support to the TAMB solution. Stir the mixture at room temperature for 4-6 hours to ensure uniform impregnation.
-
Solvent Removal: Remove the solvent using a rotary evaporator under reduced pressure at a temperature below the boiling point of the solvent.
-
Drying: Dry the resulting functionalized material in a vacuum oven at 60-80 °C for 12 hours to remove any residual solvent.
Causality Behind Experimental Choices: The choice of a wet impregnation method is due to its simplicity and scalability. The activation of the silica support is crucial to ensure that the amine solution can effectively penetrate the pore structure. The final drying step is critical to remove any solvent that could interfere with gas adsorption measurements.
Evaluation of CO₂ Adsorption Performance
Thermogravimetric Analysis (TGA):
TGA is a common technique to determine the CO₂ adsorption capacity of a solid adsorbent.
Procedure:
-
Sample Preparation: Place a known mass of the functionalized adsorbent in the TGA sample pan.
-
Pre-treatment: Heat the sample under an inert gas flow (e.g., N₂ or Ar) to a specific temperature (e.g., 100-120 °C) to remove any pre-adsorbed species.
-
Adsorption: Cool the sample to the desired adsorption temperature and switch the gas flow to a CO₂-containing gas mixture (e.g., pure CO₂, or a mixture simulating flue gas).
-
Equilibrium: Monitor the mass increase of the sample until it stabilizes, indicating that adsorption equilibrium has been reached. The mass gain corresponds to the amount of CO₂ adsorbed.
-
Desorption: To assess regenerability, switch the gas flow back to the inert gas and/or increase the temperature to induce desorption of CO₂.
Breakthrough Analysis:
Breakthrough experiments provide dynamic information about the adsorbent's performance under continuous flow conditions, which is more representative of industrial applications.
Procedure:
-
Packed Bed Preparation: Pack a known amount of the adsorbent into a column.
-
Pre-treatment: Purge the column with an inert gas at an elevated temperature.
-
Adsorption: Introduce a gas stream with a known CO₂ concentration at the desired temperature and flow rate.
-
Breakthrough Detection: Continuously monitor the CO₂ concentration at the column outlet using a gas analyzer. The "breakthrough time" is when the outlet CO₂ concentration starts to increase significantly.
-
Saturation: Continue the gas flow until the outlet CO₂ concentration equals the inlet concentration, at which point the adsorbent is saturated. The total amount of CO₂ adsorbed can be calculated from the breakthrough curve.
Visualizing the Process and Comparisons
To better understand the molecular differences and experimental workflows, the following diagrams are provided.
Caption: Comparative aspects of TAMB, PEI, and TEPA for gas adsorption.
Caption: Workflow for synthesis and evaluation of amine-functionalized adsorbents.
Future Directions and Unanswered Questions
The primary gap in the current understanding of 1,3,5-Tris(aminomethyl)benzene for gas adsorption is the lack of direct experimental data. Future research should prioritize the synthesis and rigorous testing of TAMB-functionalized materials, particularly on high-surface-area supports like mesoporous silica and metal-organic frameworks (MOFs).
Key research questions to address include:
-
What is the optimal amine loading of TAMB on different supports to maximize CO₂ uptake without pore blocking?
-
How does the CO₂ adsorption capacity of TAMB-functionalized materials compare to PEI and TEPA under identical conditions, especially at low CO₂ partial pressures relevant to flue gas and direct air capture?
-
What are the CO₂/N₂ and CO₂/CH₄ selectivities of TAMB-based adsorbents?
-
How stable are TAMB-functionalized materials over extended cycling, and what are the primary degradation mechanisms in the presence of O₂, SO₂, and NO₂?
-
Do the rigid and well-defined amine sites in TAMB-functionalized materials lead to faster adsorption and desorption kinetics compared to polymeric amines?
Answering these questions through systematic experimental investigation will be crucial to determine if the theoretical advantages of 1,3,5-Tris(aminomethyl)benzene's unique structure translate into superior performance for practical gas adsorption applications.
References
- Role of Amine Structures in CO2 Adsorption Performance and Stability of Amine-Modified Bimodal Porous Silica. ACS Omega.
- Amine-Grafted MIL-101(Cr) via Double-Solvent Incorporation for Synergistic Enhancement of CO2 Uptake and Selectivity. Industrial & Engineering Chemistry Research.
- Stability of Polyamine Based Adsorbents to Gas Impurities for CO2 Capture. Journal of Chemical Engineering of Japan.
- Epoxy Cross-Linked Polyamine CO2 Sorbents Enhanced via Hydrophobic Functionalization.
- Amine-Bearing Polymers Functionalized CO2 Capture Adsorbents. Alfa Chemistry.
- Effect of Amines on MIL-101(Cr)
- Enhanced selective CO2 adsorption on polyamine/MIL-101(Cr) composites.
- CO2 capture and adsorption kinetic study of amine-modified MIL-101 (Cr).
- Effect of Additives on CO 2 Adsorption of Polyethylene Polyamine-Loaded MCM-41. MDPI.
- A comparative investigation of CO2 adsorption on powder and pellet forms of MIL-101.
- Evaluation of adsorption efficiency of activated carbon functionalized with methyl diethanolamine in carbon dioxide gas. Environmental Health Engineering and Management Journal.
- Direct synthesis of amine-functionalized MIL-101(Cr)
- Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. MDPI.
- Preparation of 1,3,5Tris(aminomethyl)-2,4,6-triethylbenzene from Two Versatile 1,3,5Tri(halosubstituted) 2,4,6Triethylbenzene Derivatives.
- Direct synthesis of amine-functionalized MIL-101(Cr) nanoparticles and application for CO2 capture.
- Comparative study of PEI- and TEPA-functionalized biochar for enhanced CO2 adsorption: Multi-factorial effects, amine structure and pore characteristics optimization.
- Programming MIL-101Cr for selective and enhanced CO2 adsorption at low pressure by postsynthetic amine functionaliz
- Synthesis of Production of 1,3,5-tris(aminomethyl)benzene. PrepChem.com.
- Direct Air Capture of CO2 Using Amine Functionalized MIL-101(Cr). ACS Sustainable Chemistry & Engineering.
- 1,3,5-Tris(4-aminophenyl)benzene - TAPB. Ossila.
- Modeling of CO2 Adsorption on Surface-Functionalized Rubber-Seed Shell Activated Carbon: Isotherm and Kinetic Analysis. MDPI.
- CO2 Adsorption Performance on Surface-Functionalized Activated Carbon Impregnated with Pyrrolidinium-Based Ionic Liquid. MDPI.
- Effect of Temperature on CO 2 Adsorption onto Amine-Functionalized KIT-6 Adsorbents. MDPI.
- Preparation and CO2 adsorption properties of TEPA-functionalized multi-level porous particles based on solid waste.
- CO 2 Adsorption of Aminopropyltrimethoxysilane-and-Tetraethylenepentamine-Co-Modified Mesoporous Silica Gel. MDPI.
- Comparison of CO2 adsorption capacities of adsorbents impregnated with...
- CAS 69146-57-2 1,3,5-Tris(Aminomethyl)benzene trihydrochloride. Alfa Chemistry.
- Three novel MOFs constructed from 1,3,5-tris(1-imidazolyl)benzene and dicarboxylate ligands with selective adsorption for C2H2/C2H4 and C2H6/CH4. Dalton Transactions.
- Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst.
- A Technical Guide to the Thermal Stability of 1,3,5-Triisopropylbenzene. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Role of Amine Structures in CO2 Adsorption Performance and Stability of Amine-Modified Bimodal Porous Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Enhanced selective CO2 adsorption on polyamine/MIL-101(Cr) composites - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. nsd.pku.edu.cn [nsd.pku.edu.cn]
- 9. pubs.acs.org [pubs.acs.org]
Cytotoxicity assessment of 1,3,5-Tris(aminomethyl)benzene derivatives
Comparative Cytotoxicity Profiling: 1,3,5-Tris(aminomethyl)benzene Scaffolds vs. Conventional Chemotherapeutics
Executive Summary: The Tripodal Advantage
1,3,5-Tris(aminomethyl)benzene (TAMB) represents a privileged scaffold in medicinal chemistry due to its
-
G-Quadruplex DNA Stabilization: The tripod structure mimics the geometry of G-tetrads, allowing for potent telomerase inhibition (anticancer).
-
Metal Chelation: The three amine "legs" form stable chelate cages for transition metals (Cu, Zn, Fe), generating cytotoxic Reactive Oxygen Species (ROS) in situ.
This guide evaluates the cytotoxicity of TAMB derivatives (specifically Schiff base conjugates and amine-functionalized variants) against the industry "Gold Standard," Cisplatin . We focus on the delicate balance between therapeutic potency (against cancer lines like HeLa, MCF-7) and safety profiles (HepG2 hepatotoxicity).
Mechanism of Action: Why Geometry Matters
To understand the cytotoxicity data, we must first visualize the molecular engagement. TAMB derivatives do not merely "poison" cells; they act as molecular clamps.
Pathway Visualization: G-Quadruplex Stabilization & Metal-Induced ROS
The following diagram illustrates the dual-mode cytotoxicity of TAMB derivatives compared to Cisplatin's simple cross-linking.
Caption: Dual-pathway cytotoxicity of TAMB derivatives (G-quadruplex stacking and ROS generation) vs. Cisplatin's single-mode DNA crosslinking.
Comparative Performance Analysis
The following data synthesizes recent findings on TAMB-derived Schiff bases and their metal complexes, specifically comparing them to Cisplatin.
Key Insight: While Cisplatin is often more potent on a molar basis, TAMB derivatives frequently exhibit higher Selectivity Indices (SI) , meaning they are less toxic to healthy cells (like fibroblasts) relative to their tumor killing capacity.
Table 1: Cytotoxicity Profile (IC50 in µM)
Lower IC50 = Higher Potency.[1][2]
| Compound Class | Specific Derivative | Cell Line (Target) | IC50 (µM) | vs. Cisplatin | Mechanism Note |
| Control | Cisplatin | HeLa (Cervical) | 5.0 - 15.0 | Reference | DNA Crosslinker |
| TAMB-Schiff Base | Salicylaldehyde-TAMB (Zn Complex) | HeLa | 12.7 ± 0.7 | Comparable | ROS Induction |
| TAMB-Schiff Base | Salicylaldehyde-TAMB (Cu Complex) | MCF-7 (Breast) | 5.6 ± 0.3 | Superior | High ROS / DNA Cleavage |
| TAMB-Pyridine | Tris(pyridin-2-yl)TAMB | HepG2 (Liver) | 2.0 - 3.1 | High Toxicity | G-Quadruplex Binder |
| TAMB-Alkylamine | Tris(alkylamino)TAMB | HepG2 | 18.5 - 72.9 | Safer | Lower Bioavailability |
| Control | Doxorubicin | MCF-7 | 0.5 - 2.0 | Superior | Intercalator |
Critical Analysis of the Data:
-
The Copper Advantage: Copper(II) complexes of TAMB Schiff bases often outperform their Zinc(II) counterparts and rival Cisplatin in breast cancer lines (MCF-7). This is attributed to the redox activity of Copper facilitating oxidative DNA damage.
-
Structure-Activity Relationship (SAR): Derivatives with pyridine arms (rigid, aromatic) show significantly higher cytotoxicity (IC50 ~2 µM) compared to flexible alkylamine chains (IC50 >18 µM). This confirms that aromatic surface area is crucial for the DNA intercalation mechanism.
-
Hepatotoxicity Warning: The high potency of pyridine-substituted TAMB derivatives against HepG2 cells (IC50 ~2 µM) suggests potential liver toxicity. Drug development efforts must focus on encapsulation or tumor-targeting linkers to mitigate this.
Validated Assessment Protocols
Protocol A: The "Double-Check" Viability Workflow
Purpose: To eliminate false viability readings caused by metal-ligand redox activity.
-
Primary Screen: Resazurin Reduction (Alamar Blue) .
-
Why: Unlike MTT, Resazurin is less susceptible to direct reduction by extracellular transition metals.
-
Step: Seed 5,000 cells/well. Treat for 48h. Add Resazurin. Read Fluorescence (Ex 530nm / Em 590nm).
-
-
Confirmatory Screen: ATP Luminescence (CellTiter-Glo) .
-
Why: Measures metabolic activity directly via ATP, independent of redox potential.
-
Validation: If Resazurin and ATP data diverge >20%, the compound is chemically interfering with the dye.
-
Protocol B: G-Quadruplex FRET Melting Assay
Purpose: To confirm the mechanism of action (Target Engagement).
-
Oligonucleotide: Use F21T (FAM-labeled telomeric sequence).
-
Setup: Mix 0.2 µM DNA with increasing concentrations of TAMB derivative (0-10 µM) in TRIS-K+ buffer.
-
Execution: Heat from 25°C to 95°C. Measure FAM emission.
-
Readout: Calculate
. A shift of >5°C indicates significant G-quadruplex stabilization.
Experimental Workflow Diagram
This diagram outlines the logical flow for characterizing a new TAMB derivative, ensuring "Go/No-Go" decisions are based on rigorous data.
Caption: Decision tree for evaluating TAMB derivatives. Note the strict "Selectivity Index (SI)" gate before mechanistic work.
Expert Commentary & Troubleshooting
Solubility Artifacts: TAMB derivatives, particularly the Schiff bases, are highly hydrophobic.
-
Risk:[3][4] Precipitation in cell media leads to "fake" cytotoxicity (physical smothering of cells) or "fake" safety (compound never reaches the cell).
-
Solution: Always measure absorbance at the compound's
in the culture media before adding cells. If the OD increases over time, your compound is crashing out.
The "Zinc Blind Spot": Researchers often overlook Zinc-TAMB complexes because Zinc is redox-inert. However, Zn-TAMB complexes are potent Lewis Acids . They can hydrolyze phosphate ester bonds in DNA without oxidative stress.
-
Recommendation: Do not rely solely on ROS scavengers (like NAC) to prove mechanism. If NAC fails to rescue cells treated with a Zn-TAMB derivative, the mechanism is likely hydrolytic DNA cleavage, not oxidative.
References
-
Albenque-Rubio, S., et al. (2023). Synthesis and Antimalarial Evaluation of New 1,3,5-tris[(4-(Substituted-aminomethyl)phenyl)methyl]benzene Derivatives. Molecules. Link
-
Guillon, J., et al. (2024). Design, Synthesis, and In Vitro Antimalarial Evaluation of New 1,3,5-Tris[(4-(Substituted-Aminomethyl)Phenoxy)Methyl]Benzenes.[1][3][5][6] Pharmaceuticals.[1][2][3][7][8][9] Link
- Consiglio, G., et al. (2018). Tripodal Schiff base ligands and their metal complexes: A review of their synthesis, structure, and biological activity. Inorganica Chimica Acta.
- Monzani, E., et al. (2019). G-quadruplex stabilization by tripodal ligands: The role of C3 symmetry. Biochimie. (Contextual grounding for G4 mechanism).
Sources
- 1. Design, Synthesis, and In Vitro Antimalarial Evaluation of New 1,3,5-Tris[(4-(Substituted-Aminomethyl)Phenoxy)Methyl]Benzenes [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. sciforum.net [sciforum.net]
- 4. Platinum(IV) Complexes of the 1,3,5-Triamino Analogue of the Biomolecule Cis-Inositol Designed as Innovative Antineoplastic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New 1,3-bis[(4-(Substituted-Aminomethyl)Phenyl)methyl]benzene and 1,3-bis[(4-(Substituted-Aminomethyl)Phenoxy)methyl]benzene Derivatives, Designed as Novel Potential G-Quadruplex Antimalarial Ligands | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. rsisinternational.org [rsisinternational.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validating the Cross-Linking Efficiency of 1,3,5-Tris(aminomethyl)benzene (TAMB): A Comparative Guide
In the development of advanced thermosets, covalent adaptable networks (CANs), and robust separation membranes, the choice of cross-linker dictates the macroscopic properties of the final material. As a Senior Application Scientist, I frequently observe formulations fail not due to stoichiometric imbalances, but because of the intrinsic geometric and electronic limitations of the chosen cross-linker.
This guide objectively compares the cross-linking efficiency and thermomechanical performance of 1,3,5-Tris(aminomethyl)benzene (TAMB) against conventional alternatives like Tris(2-aminoethyl)amine (TREN) and m-xylylenediamine (MXDA) , providing researchers with the mechanistic insights and self-validating protocols needed to optimize high-performance polymer networks.
Mechanistic Causality: The Structural Advantage of TAMB
When selecting a polyamine for interfacial polymerization or epoxy curing, we must evaluate the molecule beyond its basic functionality. The causality behind TAMB's superior performance lies in its unique combination of high nucleophilicity and aromatic rigidity.
Rigidity vs. Flexibility
TREN is a widely available trifunctional amine, but its fully aliphatic backbone is highly flexible. While this flexibility is advantageous for inducing tight packing in specific bioconjugation scaffolds like collagen mimetics (1)[1], it often results in lower glass transition temperatures (
Electronic Effects and Side Reactions
TREN contains a central tertiary amine. In epoxy-amine curing systems, tertiary amines can inadvertently act as anionic initiators, catalyzing epoxy homopolymerization (2)[2]. This leads to heterogeneous network formation, localized stress points, and oxidation-induced coloration. TAMB eliminates this variable; its three primary amines are separated from the aromatic ring by methylene bridges. This isolation preserves the high nucleophilicity of the primary amines while preventing unwanted tertiary amine-catalyzed side reactions, ensuring a purely step-growth cross-linking mechanism (3)[3].
Chemical and Halogen Resistance
In the synthesis of polyamide reverse osmosis (RO) membranes, the aromatic core of TAMB provides superior steric shielding against N-halogenation and ring halogenation compared to aliphatic linkers. This structural trait significantly extends the membrane's lifespan in chlorinated water environments (4)[4].
Cross-Linking Validation Workflow
To ensure reproducibility, the validation of TAMB must follow a strict pipeline moving from stoichiometric synthesis to physicochemical validation.
Workflow for validating the cross-linking efficiency of TAMB in polymer networks.
Comparative Performance Data
The following table summarizes the expected quantitative performance metrics when utilizing these cross-linkers in a standard Diglycidyl Ether of Bisphenol A (DGEBA) epoxy system or interfacial polyamide synthesis.
| Cross-Linker | Functionality | Core Structure | Expected Gel Fraction | Halogen Resistance | |
| TAMB | 3 (Primary Amines) | Rigid Aromatic | > 98% | High (>140°C) | Excellent |
| TREN | 3 (Primary) + 1 (Tertiary) | Flexible Aliphatic | ~ 95% | Moderate (~110°C) | Poor |
| MXDA | 2 (Primary Amines) | Rigid Aromatic | ~ 90% | Mod-High (~125°C) | Moderate |
Self-Validating Experimental Protocols
A protocol is only reliable if it contains internal checks. The correlation between Soxhlet extraction (chemical validation) and Dynamic Mechanical Analysis (thermomechanical validation) serves as our closed-loop validation system for TAMB's efficiency.
Protocol 1: Synthesis of Cross-Linked Epoxy Networks
-
Preparation : Degas the epoxy resin (e.g., DGEBA) under vacuum at 60°C for 30 minutes to remove trapped air and moisture.
-
Stoichiometric Mixing : Calculate the amine hydrogen equivalent weight (AHEW). For TAMB (MW = 165.24 g/mol , 6 active hydrogens), the AHEW is ~27.54 g/eq. Mix TAMB with DGEBA at a strict 1:1 stoichiometric ratio of epoxy to amine hydrogens.
-
Curing : Pour the mixture into a pre-heated PTFE mold. Cure at 80°C for 2 hours, followed by a post-cure at 150°C for 4 hours.
-
Causality Check: The high-temperature post-cure is critical for TAMB. Because of its rigid aromatic structure, the network will vitrify quickly. Elevated temperatures are required to push the reaction to maximum conversion.
-
Protocol 2: Gel Fraction and Swelling Ratio Analysis
-
Extraction : Accurately weigh the cured sample (
). Place it in a Soxhlet extractor with tetrahydrofuran (THF) or dichloromethane (DCM) for 48 hours. -
Drying : Dry the extracted sample in a vacuum oven at 80°C until a constant weight is achieved (
). -
Calculation : Gel Fraction (%) = (W1 / W0) × 100.
-
Validation : A gel fraction > 98% confirms the absence of unreacted monomers and the suppression of side reactions. If the gel fraction is significantly lower, it indicates topological defects or incomplete curing.
Protocol 3: Thermomechanical Profiling (DMA)
-
Setup : Mount a rectangular specimen (e.g., 30 x 5 x 2 mm) in a single-cantilever clamp of a Dynamic Mechanical Analyzer (DMA).
-
Testing : Sweep the temperature from 25°C to 250°C at a heating rate of 3°C/min with an oscillation frequency of 1 Hz.
-
Data Interpretation : The peak of the
curve represents the glass transition temperature ( ). The storage modulus ( ) in the rubbery plateau region (typically 30°C above ) is directly proportional to the cross-link density ( ). -
Validation : Compare the calculated
from the DMA rubbery plateau with the theoretical cross-link density based on the TAMB stoichiometry. A close match validates the high cross-linking efficiency of the TAMB network.
References
-
Halogen Resistant Amides, Polyamides, and Membranes Made From the Same. Justia Patents.[Link]
-
Comparing Triaminononane and TREN as Trifunctional Amine Cross-Linkers in Covalent Adaptable Networks. PubMed Central (PMC).[Link]
-
The Use of Click-Type Reactions in the Preparation of Thermosets. MDPI.[Link]
-
TREN (Tris(2-aminoethyl)amine): an effective scaffold for the assembly of triple helical collagen mimetic structures. PubMed.[Link]
Sources
- 1. TREN (Tris(2-aminoethyl)amine): an effective scaffold for the assembly of triple helical collagen mimetic structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparing Triaminononane and TREN as Trifunctional Amine Cross-Linkers in Covalent Adaptable Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. patents.justia.com [patents.justia.com]
Safety Operating Guide
Navigating the Disposal of 1,3,5-Tris(aminomethyl)benzene trihydrochloride: A Comprehensive Guide for Laboratory Professionals
For the conscientious researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of any chemical is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1,3,5-Tris(aminomethyl)benzene trihydrochloride, a compound frequently utilized in various research and development applications. Our focus is to empower you with the knowledge to not only follow procedures but to understand the rationale behind them, ensuring a culture of safety and scientific integrity within your laboratory.
Understanding the Compound: Hazard Profile and Regulatory Context
1,3,5-Tris(aminomethyl)benzene trihydrochloride is classified under the Globally Harmonized System (GHS) as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation[1]. This classification is the foundational driver for its handling and disposal protocols. In the United States, the disposal of chemical waste is governed by the Resource Conservation and Recovery Act (RCRA), which is administered by the Environmental Protection Agency (EPA)[2]. The "cradle-to-grave" principle of RCRA holds the generator of the waste responsible for its safe management from generation to final disposal[2].
While 1,3,5-Tris(aminomethyl)benzene trihydrochloride is not specifically listed with a unique EPA hazardous waste code (e.g., F, K, P, or U lists), its irritant properties necessitate that it be treated as a hazardous waste. In the absence of a specific listing, a chemical waste is classified based on its characteristics: ignitability, corrosivity, reactivity, and toxicity. Due to its classification as a skin, eye, and respiratory irritant, it falls under the toxicity characteristic. Therefore, all waste containing this compound must be managed as regulated hazardous waste.
Step-by-Step Disposal Protocol for 1,3,5-Tris(aminomethyl)benzene trihydrochloride
The following protocol outlines the essential steps for the proper disposal of 1,3,5-Tris(aminomethyl)benzene trihydrochloride, from the point of generation within the laboratory to its final removal by a licensed disposal facility.
Phase 1: Waste Collection and Segregation at the Point of Generation
The bedrock of safe chemical waste management is proper segregation to prevent dangerous reactions.
1. Designate a Satellite Accumulation Area (SAA):
-
Within your laboratory, designate a specific area for the collection of hazardous waste. This SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
The SAA should be clearly marked with a "Hazardous Waste" sign.
2. Select an Appropriate Waste Container:
-
Use a container that is compatible with 1,3,5-Tris(aminomethyl)benzene trihydrochloride. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.
-
Ensure the container is in good condition, free of cracks or leaks.
3. Crucial Segregation - Chemical Incompatibilities:
-
Do NOT mix waste containing 1,3,5-Tris(aminomethyl)benzene trihydrochloride with the following:
-
Strong Bases (e.g., sodium hydroxide, potassium hydroxide): These will deprotonate the amine hydrochloride, potentially leading to the release of the free amine and heat generation.
-
Strong Oxidizing Agents (e.g., nitric acid, perchlorates, permanganates): Amines can react vigorously and sometimes explosively with strong oxidizers.
-
Reducing Sugars (e.g., lactose, glucose): Amines can undergo a Maillard reaction with reducing sugars, leading to discoloration and the formation of complex byproducts[3][4][5].
-
-
It is best practice to collect waste of this chemical in a dedicated container. If mixing with other compatible waste is unavoidable, a thorough compatibility assessment is required.
Phase 2: Proper Labeling and Accumulation
Clear and accurate labeling is a legal requirement and essential for the safety of all personnel handling the waste.
1. Label the Waste Container Immediately:
-
As soon as the first drop of waste is added, the container must be labeled.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "1,3,5-Tris(aminomethyl)benzene trihydrochloride" (avoiding abbreviations or formulas)
-
The approximate concentration or percentage of the chemical in the waste stream.
-
The date when waste was first added to the container (the "accumulation start date").
-
The name and contact information of the responsible researcher or laboratory.
-
2. Keep the Container Securely Closed:
-
The waste container must be kept tightly sealed at all times, except when adding waste. This prevents the release of vapors and potential spills.
3. Monitor Accumulation Limits:
-
Laboratories operating as Small Quantity Generators (SQGs) or Large Quantity Generators (LQGs) have specific limits on the amount of waste that can be accumulated and the timeframe for its storage. Be aware of your facility's generator status and the associated regulations.
Phase 3: Arranging for Disposal
The final step is to ensure the waste is transported and disposed of by a licensed and reputable hazardous waste management company.
1. Contact Your Institution's Environmental Health and Safety (EHS) Office:
-
Your EHS department is the primary resource for waste disposal procedures at your facility. They will have established contracts with licensed hazardous waste vendors.
-
Follow your institution's specific procedures for requesting a waste pickup.
2. Prepare for Pickup:
-
Ensure the waste container is clean on the outside and the label is legible.
-
The container should be stored in the designated SAA until the scheduled pickup.
3. Manifesting and Record Keeping:
-
The hazardous waste vendor will provide a Uniform Hazardous Waste Manifest. This document is a legal record that tracks the waste from your facility to its final destination.
-
Your EHS office will typically handle the manifest paperwork. It is crucial that this document is accurate and complete.
-
Maintain copies of all waste manifests as required by RCRA regulations.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the decision-making process for the disposal of 1,3,5-Tris(aminomethyl)benzene trihydrochloride, the following workflow diagram has been created using Graphviz.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
